Triclabendazole-13C-d3
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H9Cl3N2OS |
|---|---|
Molecular Weight |
363.7 g/mol |
IUPAC Name |
6-chloro-5-(2,3-dichlorophenoxy)-2-(trideuterio(113C)methylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H9Cl3N2OS/c1-21-14-18-9-5-8(16)12(6-10(9)19-14)20-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)/i1+1D3 |
InChI Key |
NQPDXQQQCQDHHW-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])SC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Triclabendazole-13C-d3: A Technical Guide for Researchers
An In-depth Examination of a Key Internal Standard for the Bioanalysis of the Anthelmintic Drug Triclabendazole
Abstract
Triclabendazole is a critical anthelmintic agent, primarily used in the treatment of fascioliasis, an infection caused by liver flukes of the Fasciola species. Accurate quantification of Triclabendazole and its metabolites in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies. This technical guide provides a comprehensive overview of Triclabendazole-13C-d3, a stable isotope-labeled internal standard, and its application in the bioanalysis of Triclabendazole. This document details its primary use, the mechanism of action of the parent compound, and a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Introduction to this compound
This compound is a stable isotope-labeled derivative of Triclabendazole, where one carbon atom and three hydrogen atoms have been replaced with their respective heavy isotopes, Carbon-13 and deuterium.[1] Its chemical formula is C₁₃[¹³C]H₆D₃Cl₃N₂OS, and it has a molecular weight of approximately 363.7 g/mol . The key characteristic of this compound is that it is chemically identical to Triclabendazole but has a different mass. This property makes it an ideal internal standard for quantitative analysis using mass spectrometry.[2]
Primary Use:
The primary and exclusive use of this compound is as an internal standard in bioanalytical methods, particularly LC-MS/MS, for the accurate quantification of Triclabendazole and its metabolites in various biological matrices such as plasma, tissue, and milk. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation, chromatographic retention, and ionization efficiency, leading to highly accurate and precise results.
The Parent Compound: Triclabendazole
Triclabendazole is a benzimidazole anthelmintic with a narrow spectrum of activity, primarily targeting the liver flukes Fasciola hepatica and Fasciola gigantica. It is effective against both immature and adult stages of these parasites.
Mechanism of Action
The precise mechanism of action of Triclabendazole is multifaceted and involves several key pathways within the parasite:
-
Inhibition of Tubulin Polymerization: Like other benzimidazoles, Triclabendazole and its active metabolites bind to β-tubulin subunits within the parasite's cells. This binding prevents the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton, crucial for cell structure, motility, and intracellular transport. Disruption of microtubule formation leads to impaired cellular function and ultimately, the death of the parasite.
-
Disruption of Metabolic Processes: Triclabendazole also interferes with the parasite's energy metabolism. It has been shown to inhibit key enzymes involved in metabolic pathways, leading to a reduction in energy production and metabolic disturbances that contribute to the parasite's demise.
The following diagram illustrates the proposed signaling pathway for Triclabendazole's mechanism of action:
Metabolism
Following oral administration, Triclabendazole is rapidly absorbed and undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway is oxidation, leading to the formation of two major active metabolites: Triclabendazole sulfoxide and Triclabendazole sulfone . These metabolites are responsible for the anthelmintic activity of the drug.
The metabolic pathway of Triclabendazole is depicted in the following diagram:
Bioanalytical Method Using this compound
The following section outlines a representative experimental protocol for the quantitative analysis of Triclabendazole and its metabolites in a biological matrix (e.g., plasma) using LC-MS/MS with this compound as the internal standard. This protocol is based on established principles of bioanalytical method validation.
Data Presentation
Table 1: Mass Spectrometry Parameters for Triclabendazole and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Triclabendazole | 360.0 | 328.0 | Positive |
| Triclabendazole Sulfoxide | 376.0 | 360.1 | Positive |
| Triclabendazole Sulfone | 392.0 | 344.0 | Positive |
| This compound (IS) | 364.0 | 332.0 | Positive |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
Table 2: Representative Validation Parameters for a Triclabendazole Bioanalytical Method
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| LLOQ | Signal-to-Noise > 10 | 1 ng/mL |
| Accuracy | Within ±15% of nominal | 95-105% |
| Precision (%CV) | ≤ 15% | < 10% |
| Recovery | Consistent and reproducible | > 85% |
Experimental Protocols
3.2.1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Triclabendazole, Triclabendazole sulfoxide, Triclabendazole sulfone, and this compound reference standards.
-
Dissolve each standard in 10 mL of methanol to obtain individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Triclabendazole and metabolite stock solutions in methanol:water (1:1, v/v) to create a series of working standard solutions for the calibration curve and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.
-
3.2.2. Preparation of Calibration Curve and Quality Control Samples
-
Calibration Curve (CC) Samples:
-
Spike appropriate volumes of the working standard solutions into blank biological matrix (e.g., plasma) to prepare a calibration curve ranging from, for example, 1 to 1000 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank matrix with the working standard solutions.
-
3.2.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (unknown, CC, or QC), add 20 µL of the IS working solution (100 ng/mL this compound) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
The following diagram illustrates the experimental workflow:
3.2.4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Conclusion
This compound is an indispensable tool for researchers and drug development professionals working with Triclabendazole. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for pharmacokinetic and other essential studies. The detailed understanding of its application, combined with a robust and validated bioanalytical method, is crucial for the successful development and monitoring of this important anthelmintic drug.
References
Synthesis and Isotopic Labeling of Triclabendazole-¹³C-d₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Triclabendazole-¹³C-d₃, a critical internal standard for pharmacokinetic and metabolic studies. The document details a feasible synthetic pathway, experimental protocols, and expected analytical data.
Introduction
Triclabendazole is a potent benzimidazole anthelmintic agent used against fascioliasis. To support drug development and clinical research, stable isotope-labeled internal standards are essential for accurate quantification in biological matrices by mass spectrometry. This guide describes a method for the preparation of Triclabendazole-¹³C-d₃, where the isotopic labels are incorporated into the methylthio group. This labeling provides a +4 mass shift from the unlabeled parent compound, making it an ideal internal standard for bioanalytical assays.
The synthesis is based on established benzimidazole chemistry, culminating in the S-methylation of the thiol precursor with isotopically labeled methyl iodide.
Synthetic Pathway
The synthesis of Triclabendazole-¹³C-d₃ is proposed to proceed via a two-step sequence starting from commercially available precursors. The first step involves the formation of the benzimidazole-2-thiol core, followed by S-methylation using ¹³C-d₃-methyl iodide.
Caption: Proposed synthetic pathway for Triclabendazole-¹³C-d₃.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of benzimidazoles and their derivatives.
Step 1: Synthesis of 5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol
This procedure outlines the cyclization reaction to form the key benzimidazole-2-thiol intermediate.
Caption: Workflow for the synthesis of the thiol intermediate.
Methodology:
-
To a stirred solution of 4-chloro-5-(2,3-dichlorophenoxy)-1,2-phenylenediamine (1.0 eq) in ethanol, potassium hydroxide (1.2 eq) is added.
-
Carbon disulfide (1.5 eq) is added dropwise to the mixture at room temperature.
-
The reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The aqueous solution is acidified with glacial acetic acid until a precipitate is formed.
-
The solid precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 5-chloro-6-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol.
Step 2: Synthesis of Triclabendazole-¹³C-d₃
This final step involves the S-methylation of the thiol intermediate using the isotopically labeled reagent.
Caption: Workflow for the S-methylation to yield Triclabendazole-¹³C-d₃.
Methodology:
-
A suspension of 5-chloro-6-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol (1.0 eq) and potassium carbonate (1.5 eq) in acetone is stirred at room temperature.
-
¹³C-d₃-Methyl iodide (1.1 eq) is added to the suspension.
-
The reaction mixture is stirred at room temperature for 2-4 hours, with the reaction progress monitored by TLC.
-
Upon completion, the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure Triclabendazole-¹³C-d₃.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of Triclabendazole-¹³C-d₃.
Reagents and Expected Yields
| Step | Starting Material | Reagent | Product | Expected Yield (%) |
| 1 | 4-Chloro-5-(2,3-dichlorophenoxy)-1,2-phenylenediamine | Carbon disulfide, KOH | 5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol | 85-95 |
| 2 | 5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol | ¹³C-d₃-Methyl iodide, K₂CO₃ | Triclabendazole-¹³C-d₃ | 80-90 |
Predicted Characterization Data
Table 2: Predicted Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| Triclabendazole (unlabeled) | ESI+ | 359.9, 361.9 | 344.9, 312.9, 278.0 |
| Triclabendazole-¹³C-d₃ | ESI+ | 364.0, 366.0 | 348.0, 312.9, 278.0 |
Table 3: Predicted ¹H and ¹³C NMR Data for Triclabendazole-¹³C-d₃ (in CDCl₃)
Note: The ¹H NMR spectrum will not show a signal for the methyl group due to deuteration. The ¹³C NMR will show a signal for the ¹³C-labeled methyl carbon, likely as a multiplet due to coupling with deuterium.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.00 - 7.60 | m | Aromatic-H | |
| 10.5 (broad) | s | NH | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | |
| ~15.0 | ¹³C-d₃ | ||
| 110.0 - 155.0 | Aromatic-C | ||
| ~165.0 | C=N |
Conclusion
The synthesis of Triclabendazole-¹³C-d₃ can be reliably achieved through a two-step process involving the formation of the benzimidazole-2-thiol intermediate followed by S-methylation with ¹³C-d₃-methyl iodide. The described protocol provides a clear and detailed pathway for obtaining this essential internal standard for use in advanced analytical studies. The provided data tables offer expected outcomes for yields and spectroscopic characterization, which can be used as a benchmark for researchers undertaking this synthesis.
Technical Guide: Physical and Chemical Properties of Triclabendazole-13C-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triclabendazole is a potent benzimidazole anthelmintic agent, highly effective against both immature and mature stages of Fasciola hepatica (liver fluke). The isotopically labeled analog, Triclabendazole-13C-d3, serves as a crucial internal standard for quantitative analyses by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Its use is essential for accurate pharmacokinetic, metabolic, and residue studies of Triclabendazole. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with relevant experimental protocols and pathway visualizations.
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | 6-chloro-5-(2,3-dichlorophenoxy)-2-((methyl-13C-d3)thio)-1H-benzimidazole | [1] |
| Synonyms | TCBZ-13C-d3, CGA89317-13C,d3 | |
| CAS Number | 2938916-53-9 | |
| Molecular Formula | C₁₃[¹³C]H₆D₃Cl₃N₂OS | |
| Molecular Weight | 363.7 g/mol | |
| Appearance | Solid | |
| Melting Point | 175-176 °C (for unlabeled Triclabendazole) | |
| Boiling Point | Not available | |
| Solubility | Soluble in Acetonitrile, DMSO, and Methanol. | |
| Purity | ≥99% deuterated forms (d₁-d₃) | |
| Storage | -20°C |
Experimental Protocols
Conceptual Synthesis and Purification Workflow
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on general synthetic routes for Triclabendazole, a probable workflow for its isotopically labeled counterpart can be conceptualized. The key step involves the introduction of the 13C-d3-methylthio group.
The synthesis likely starts from a precursor benzimidazole thiol. The isotopically labeled methyl group is then introduced via a nucleophilic substitution reaction using an appropriately labeled methylating agent, such as ¹³C-d₃-methyl iodide.
Conceptual Synthesis Workflow:
Purification: The crude product would likely be purified using standard techniques such as recrystallization from a suitable solvent or column chromatography on silica gel to achieve the high purity required for its use as an internal standard (>99%).
Analytical Method for Quantification using LC-MS/MS
This compound is primarily used as an internal standard for the quantification of Triclabendazole and its metabolites in biological matrices. Below is a typical experimental protocol for an LC-MS/MS method.
Sample Preparation (Plasma):
-
To 100 µL of plasma, add a known concentration of this compound solution (internal standard).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., Gemini NX-C18) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing 0.1% formic acid, is often employed.
-
Flow Rate: A typical flow rate is around 0.5-0.8 mL/min.
-
Ionization: Positive electrospray ionization (ESI+) is used.
-
MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions would be specific for Triclabendazole and this compound.
Method Validation: The analytical method should be validated according to regulatory guidelines, assessing parameters such as:
-
Linearity: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.
-
Precision and Accuracy: Determined by analyzing quality control samples at different concentration levels on the same day (intra-day) and on different days (inter-day). The coefficient of variation (CV) for precision and the bias for accuracy should typically be within ±15%.
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention times of the analyte and internal standard.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Mechanism of Action of Triclabendazole
The anthelmintic activity of Triclabendazole is attributed to its interaction with the parasite's cellular machinery. The primary mechanism involves the disruption of microtubule formation by binding to β-tubulin. This interference with the cytoskeleton affects various cellular processes vital for the parasite's survival.
Conclusion
This compound is an indispensable tool in the bioanalytical field for the accurate quantification of its parent compound, Triclabendazole. This guide provides a summary of its key physical and chemical properties, outlines a conceptual framework for its synthesis and analytical application, and visualizes the mechanism of action of Triclabendazole. While some specific experimental data for the isotopically labeled compound are not widely published, the information provided herein serves as a valuable resource for researchers and professionals in drug development and related scientific disciplines.
References
Navigating the Landscape of Isotopic Labeling: A Technical Guide to Triclabendazole-13C-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Triclabendazole-13C-d3, an essential tool for researchers and drug development professionals. This isotopically labeled internal standard is critical for the accurate quantification of the anthelmintic drug Triclabendazole in complex biological matrices. This guide details its suppliers, availability, and technical specifications, and delves into the experimental applications and the core mechanisms of action of its parent compound, providing a holistic understanding for its effective utilization in a research setting.
Sourcing and Availability of this compound
The procurement of high-purity, reliable isotopically labeled standards is paramount for accurate and reproducible experimental outcomes. This compound is available from several reputable suppliers specializing in research chemicals and pharmaceutical standards. Below is a summary of key suppliers and their product offerings.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Availability |
| Cayman Chemical | This compound | 2938916-53-9 | C₁₃[¹³C]H₆D₃Cl₃N₂OS | ≥99% deuterated forms (d₁-d₃) | In Stock |
| MedChemExpress | Triclabendazole-13C,d3 | 2938916-53-9 | C₁₃[¹³C]H₆D₃Cl₃N₂OS | Not specified | In Stock |
| Bertin Bioreagent | This compound | 2938916-53-9 | C₁₃[¹³C]H₆D₃Cl₃N₂OS | Not specified | Available in France (distributor for Cayman Chemical) |
| Fisher Scientific | This compound | 2938916-53-9 | C₁₃[¹³C]H₆D₃Cl₃N₂OS | Not specified | In Stock (distributor for Cayman Chemical) |
| Simson Pharma | Triclabendazole-D3 | 1353867-93-2 | Not specified | Certificate of Analysis provided | Contact for availability |
Physicochemical Properties and Technical Data
Understanding the fundamental properties of this compound is crucial for its proper handling, storage, and application in analytical methods.
| Property | Value |
| Synonyms | TCBZ-13C-d3, CGA89317-13C,d3 |
| Molecular Weight | 363.7 g/mol |
| Appearance | A solid |
| Solubility | Soluble in Acetonitrile, DMSO, and Methanol |
| Storage | Store at -20°C for long-term stability |
| Stability | ≥ 4 years |
Application in Quantitative Analysis: Experimental Protocol Outline
This compound serves as an ideal internal standard for the quantification of Triclabendazole and its active metabolites, Triclabendazole sulfoxide and Triclabendazole sulfone, in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, with a distinct mass difference that allows for precise differentiation and quantification.
Sample Preparation: A Generalized Workflow
The following outlines a general workflow for the extraction of Triclabendazole and its metabolites from a biological matrix such as plasma, using this compound as an internal standard.
Key Experimental Methodologies
a. Liquid-Liquid Extraction (LLE): This technique is frequently employed for the extraction of Triclabendazole and its metabolites from tissues.
-
Homogenize the tissue sample.
-
Spike the homogenate with a known concentration of this compound.
-
Add an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex vigorously to ensure thorough mixing and facilitate analyte transfer to the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Collect the organic layer containing the analyte and internal standard.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b. Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction compared to LLE.
-
Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated sample (e.g., plasma spiked with this compound and diluted).
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate and reconstitute for LC-MS/MS analysis.
LC-MS/MS Parameters
The following table provides a representative set of LC-MS/MS parameters for the analysis of Triclabendazole and its metabolites. Optimization will be required based on the specific instrumentation and sample matrix.
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of analytes |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte and IS specific precursor-to-product ion transitions |
Mechanism of Action of Triclabendazole
The efficacy of Triclabendazole as an anthelmintic is attributed to its targeted disruption of essential cellular processes within the parasite, primarily Fasciola hepatica (liver fluke).
Inhibition of Tubulin Polymerization
The primary mechanism of action of Triclabendazole and its active sulfoxide metabolite is the inhibition of microtubule formation by binding to the parasite's β-tubulin subunit.[1] This disruption of the cytoskeleton has profound consequences for the parasite's cellular integrity and function.
The inhibition of microtubule formation leads to:
-
Impaired cell division: Microtubules are essential for the formation of the mitotic spindle.
-
Disrupted intracellular transport: The movement of vesicles and organelles is dependent on microtubule tracks.
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Loss of cell motility and structural integrity: The cytoskeleton provides the framework for cell shape and movement.
Interference with Signaling Pathways
Emerging evidence suggests that Triclabendazole may also interfere with crucial signaling pathways within the parasite. One such pathway is the cyclic AMP (cAMP) signaling cascade.
By inhibiting adenylyl cyclase, Triclabendazole is thought to decrease intracellular cAMP levels.[2] Cyclic AMP is a critical second messenger involved in regulating a wide range of cellular processes, including metabolism and motility. Disruption of this pathway further contributes to the anthelmintic effect of the drug.
Conclusion
This compound is an indispensable tool for the precise and accurate quantification of Triclabendazole in research and drug development. A thorough understanding of its sourcing, technical properties, and the underlying mechanisms of the parent compound is essential for its effective application. The experimental outlines and pathway diagrams provided in this guide serve as a foundational resource for scientists and researchers, enabling them to design and execute robust analytical methods and to further explore the pharmacology of this important anthelmintic agent.
References
An In-depth Technical Guide to Triclabendazole-13C-d3 for Anthelmintic Drug Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Triclabendazole-13C-d3, an isotopically labeled form of the potent anthelmintic agent Triclabendazole. This guide is intended for researchers, scientists, and drug development professionals engaged in anthelmintic drug research, offering detailed information on its properties, applications, and relevant experimental protocols.
Introduction to Triclabendazole and its Labeled Analog
Triclabendazole is a benzimidazole anthelmintic highly effective against the liver fluke species Fasciola hepatica and Fasciola gigantica, which cause the disease fascioliasis in a range of animals and humans.[1][2] What sets Triclabendazole apart from other benzimidazoles is its efficacy against both immature and adult stages of these flukes.[3][4]
This compound is a stable isotope-labeled version of Triclabendazole, incorporating one Carbon-13 atom and three deuterium atoms. This labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based assays, where it serves as an ideal internal standard for the accurate quantification of Triclabendazole and its metabolites in complex biological matrices.[3]
Chemical and Physical Properties
The physical and chemical properties of Triclabendazole and its isotopically labeled form are crucial for their application in research. A summary of these properties is presented below.
| Property | Triclabendazole | This compound |
| Molecular Formula | C₁₄H₉Cl₃N₂OS | C₁₃¹³CH₆D₃Cl₃N₂OS |
| Molecular Weight | 359.66 g/mol | 363.7 g/mol |
| CAS Number | 68786-66-3 | 2938916-53-9 |
| Appearance | Solid | Solid |
| Melting Point | 175-176 °C | 177 °C |
| Solubility | Soluble in Acetonitrile, DMSO, Methanol | Soluble in Acetonitrile, DMSO, Methanol |
| Purity | ≥98% | ≥99% deuterated forms (d₁-d₃) |
Mechanism of Action of Triclabendazole
The precise mechanism of action of Triclabendazole is not fully elucidated but is understood to involve multiple targets within the parasite. The primary mechanism is believed to be the disruption of microtubule-dependent processes through binding to β-tubulin, which is a key component of the parasite's cytoskeleton. This interference with tubulin polymerization affects vital cellular functions such as motility, cell division, and intracellular transport, ultimately leading to the parasite's death.
Additionally, studies in Saccharomyces cerevisiae have suggested that Triclabendazole may also inhibit adenylyl cyclase in the Ras-adenylyl cyclase-protein kinase A (PKA) nutrient-sensing pathway. This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn activates stress-response pathways.
Signaling Pathway of Triclabendazole's Action
Caption: Proposed mechanisms of action of Triclabendazole.
Metabolism and Pharmacokinetics
Following oral administration, Triclabendazole is rapidly absorbed and extensively metabolized in the liver to its active sulfoxide and sulfone metabolites. The sulfoxide metabolite is considered the primary active form of the drug.
Metabolic Pathway of Triclabendazole
Caption: Metabolic conversion of Triclabendazole.
Pharmacokinetic Parameters
The pharmacokinetic profile of Triclabendazole and its metabolites has been studied in various species. The use of this compound as an internal standard allows for precise quantification in these studies.
Table 1: Pharmacokinetic Parameters of Triclabendazole and its Metabolites in Humans (10 mg/kg single oral dose)
| Parameter | Triclabendazole | Triclabendazole Sulfoxide | Triclabendazole Sulfone |
| Cmax (µmol/L) | 1.16 | 38.6 | 2.29 |
| AUC (µmol·h/L) | 5.72 | 386 | 30.5 |
| Tmax (hours) | 3 - 4 | 3 - 4 | - |
| t1/2 (hours) | ~8 | ~14 | ~11 |
Data presented as mean values. Cmax: Maximum plasma concentration; AUC: Area under the curve; Tmax: Time to reach maximum concentration; t1/2: Elimination half-life.
Table 2: Pharmacokinetic Parameters of Triclabendazole Metabolites in Goats
| Parameter | Triclabendazole Sulfoxide | Triclabendazole Sulfone |
| Cmax (µg/mL) | 9 - 19 | 9 - 19 |
| Tmax (hours) | 12.8 | 25.6 |
| t1/2 (hours) | 22.4 | 19.4 |
Experimental Protocols
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Triclabendazole and its metabolites in biological samples.
Experimental Workflow for Quantification of Triclabendazole and its Metabolites
Caption: General workflow for LC-MS/MS analysis.
Detailed LC-MS/MS Protocol for Quantification in Bovine Tissues
This protocol is adapted from a validated method for the determination of Triclabendazole and its metabolites in bovine tissues.
1. Sample Preparation:
- Homogenize 1 g of tissue sample.
- Add a known concentration of this compound as the internal standard.
- Perform sample digestion with hot sodium hydroxide to release bound residues.
- Extract the target compounds from the digest mixture with ethyl acetate.
- Defat the extract by liquid-liquid partitioning using n-hexane and acetonitrile.
- Oxidize the analytes with hydrogen peroxide in a mixture of ethanol and acetic acid.
- Clean up the reaction mixture using a strong cation exchange cartridge (e.g., Oasis MCX).
2. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm × 150 mm, 3.5 μm).
- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
- Flow Rate: Typically 0.2-0.4 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Triclabendazole, its metabolites, and this compound.
3. Quantification:
- The concentration of each analyte is determined by calculating the ratio of its peak area to the peak area of the internal standard (this compound) and comparing this to a standard curve.
Synthesis of Triclabendazole
While the specific, detailed synthesis of this compound is often proprietary, the general synthesis of Triclabendazole involves several steps. A common route starts from 4-chloro-5-(2,3-dichlorophenoxy)-1,2-phenylenediamine, which is then reacted with carbon disulfide to form a benzimidazole thione intermediate. This intermediate is subsequently alkylated, for example with iodomethane (for the unlabeled compound) or a corresponding labeled methylating agent (¹³CH₃I or CD₃I) to introduce the methylthio group and yield Triclabendazole.
Conclusion
This compound is an essential tool for researchers in the field of anthelmintic drug development. Its use as an internal standard in LC-MS/MS assays ensures the high accuracy and precision required for pharmacokinetic studies, residue analysis, and metabolic profiling of Triclabendazole. A thorough understanding of its properties, the mechanism of action of the parent compound, and appropriate analytical methodologies, as outlined in this guide, will facilitate robust and reliable research outcomes.
References
Understanding the Mass Shift of Triclabendazole-13C-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass shift observed in Triclabendazole-13C-d3, an isotopically labeled internal standard crucial for the accurate quantification of the anthelmintic drug Triclabendazole in complex biological matrices. This document details the underlying principles of the mass shift, presents quantitative data from mass spectrometric analysis, and outlines a typical experimental protocol for its use.
Introduction to Triclabendazole and Isotopic Labeling
Triclabendazole is a benzimidazole anthelmintic agent highly effective against the liver fluke species Fasciola hepatica and Fasciola gigantica.[1][2] Its efficacy relies on its metabolism in the host to active metabolites, primarily triclabendazole sulfoxide and triclabendazole sulfone.[3][4][5] Accurate measurement of Triclabendazole and its metabolites in biological samples is paramount for pharmacokinetic, metabolic, and residue analysis studies.
To achieve high precision and accuracy in quantitative analysis using mass spectrometry, a stable isotope-labeled internal standard (SIL-IS) is employed. This compound is the designated SIL-IS for Triclabendazole, where specific atoms have been replaced by their heavier stable isotopes. This labeling results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.
The Principle of Mass Shift in this compound
The "mass shift" refers to the difference in mass between the unlabeled analyte, Triclabendazole, and its isotopically labeled internal standard, this compound. This deliberate mass difference is the cornerstone of the internal standard method in quantitative mass spectrometry.
The molecular formula for Triclabendazole is C₁₄H₉Cl₃N₂OS. In this compound, one carbon atom (¹²C) and three hydrogen atoms (¹H) in the methylthio group are replaced with one heavy carbon isotope (¹³C) and three deuterium isotopes (²H or d), respectively.
The resulting mass shift can be calculated based on the mass difference between these isotopes:
-
Carbon: ¹³C has a mass of ~13.00335 Da, while ¹²C has a mass of ~12.00000 Da. The difference is ~1.00335 Da.
-
Deuterium: ²H has a mass of ~2.01410 Da, while ¹H has a mass of ~1.00783 Da. The difference for three deuterium atoms is 3 * (~1.00627 Da) ≈ 3.01881 Da.
Therefore, the total theoretical mass shift is approximately 4.022 Da. This shift is readily detectable by modern mass spectrometers.
The following diagram illustrates the structural basis of this mass shift.
Caption: Logical diagram of the mass shift from Triclabendazole to its labeled standard.
Quantitative Data and Mass Spectrometric Parameters
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), quantification is typically performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (usually the protonated molecule, [M+H]⁺) and monitoring a specific product ion generated by fragmentation. The mass shift of the internal standard is reflected in both its precursor and any fragment ions that retain the isotopic labels.
The table below summarizes the key molecular properties and typical mass-to-charge ratios (m/z) used in LC-MS/MS analysis for Triclabendazole and its primary active metabolite, Triclabendazole Sulfoxide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| Triclabendazole | C₁₄H₉Cl₃N₂OS | 359.66 | 360.0 | Data not specified in results |
| This compound | C₁₃[¹³C]H₆D₃Cl₃N₂OS | 363.67 | 364.0 | Data not specified in results |
| Triclabendazole Sulfoxide | C₁₄H₉Cl₃N₂O₂S | 375.66 | 376.0 / 377.0 | 360.1 |
| Triclabendazole Sulfoxide-13C-d3 | C₁₃[¹³C]H₆D₃Cl₃N₂O₂S | 379.67 | 380.0 / 381.0 | Data not specified in results |
Note: The exact m/z values can vary slightly based on instrument calibration and resolution. The precursor ion for Triclabendazole Sulfoxide is often cited with chlorine isotope patterns.
Experimental Protocol: Quantification using LC-MS/MS
The following protocol is a synthesized methodology based on common practices for the analysis of Triclabendazole and its metabolites in biological matrices like plasma or tissue.
4.1. Sample Preparation (Protein Precipitation & Extraction)
-
Aliquoting: Transfer a known volume (e.g., 200 µL) of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume of this compound working solution to each sample, except for the blank matrix.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 volume ratio to the sample.
-
Vortexing & Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube for evaporation or direct injection. For higher sensitivity, an evaporation and reconstitution step in mobile phase may be employed.
4.2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is commonly used for separation (e.g., Gemini NX-C18).
-
Mobile Phase: A gradient elution using a two-component mobile phase is typical.
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile with a small amount of acid (e.g., 0.1% formic acid).
-
-
Flow Rate: A typical flow rate is between 0.4 to 0.6 mL/min.
-
Gradient: The gradient starts with a higher percentage of aqueous phase and ramps up to a higher percentage of organic phase to elute the analytes.
4.3. Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is standard.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The specific precursor-to-product ion transitions for the analyte and the internal standard (as listed in the table above) are monitored.
-
Data Analysis: The analyte concentration is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared in the same biological matrix.
The workflow for this analytical process is depicted below.
Caption: General workflow for sample analysis using an internal standard and LC-MS/MS.
Conclusion
The use of this compound as an internal standard is a robust and reliable method for the quantification of Triclabendazole and its metabolites. The distinct mass shift of approximately 4 Da, resulting from the incorporation of one ¹³C and three ²H atoms, allows for its clear differentiation from the unlabeled analyte by mass spectrometry. This technical guide has outlined the fundamental principles, provided key quantitative data, and detailed a standard experimental workflow, offering a comprehensive resource for professionals in drug development and analytical science.
References
- 1. Triclabendazole - SBD Healthcare Pvt. Ltd. [sbdhealthcare.in]
- 2. Comparative proteomic analysis of triclabendazole response in the liver fluke Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triclabendazole | C14H9Cl3N2OS | CID 50248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Triclabendazole-13C-d3: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential safety, handling, and experimental information for Triclabendazole-13C-d3, an isotopically labeled internal standard crucial for the quantitative analysis of the anthelmintic drug Triclabendazole. Adherence to these guidelines is paramount for ensuring laboratory safety and the integrity of research outcomes.
Compound Information
| Identifier | Value |
| Chemical Name | 5-chloro-6-(2,3-dichlorophenoxy)-2-((methyl-13C-d3)thio)-1H-benzo[d]imidazole |
| Synonyms | TCBZ-13C-d3 |
| CAS Number | 2938916-53-9 |
| Molecular Formula | C₁₃[¹³C]H₆D₃Cl₃N₂OS |
| Molecular Weight | 363.7 g/mol |
Safety and Handling
This compound is intended for research use only. While the toxicological properties of the isotopically labeled form have not been as extensively studied as the parent compound, it should be handled with the same precautions. The primary hazard identified is the potential for damage to organs through prolonged or repeated exposure[1].
Hazard Identification
| Hazard Class | Hazard Statement | GHS Pictogram |
| Specific target organ toxicity (repeated exposure) | H373: May cause damage to organs through prolonged or repeated exposure[1]. | GHS08 Health Hazard |
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound:
| Equipment | Specification |
| Gloves | Chemical-impermeable gloves. |
| Eye Protection | Safety glasses or goggles. |
| Respiratory Protection | Use in a well-ventilated area. Avoid dust formation. A respirator may be necessary if ventilation is inadequate[2]. |
| Lab Coat | Standard laboratory coat. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Storage and Disposal
| Aspect | Guideline |
| Storage | Store at -20°C for long-term stability[3]. Keep container tightly closed in a dry and well-ventilated place. |
| Disposal | Dispose of contents and container in accordance with local, regional, national, and international regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems[2]. |
Quantitative Toxicological Data (for Triclabendazole)
The following data is for the parent compound, Triclabendazole, and should be considered relevant for handling its isotopically labeled analogue.
| Test | Species | Route | Value |
| LD50 | Rat | Oral | >8000 mg/kg |
| LD50 | Mouse | Oral | >8000 mg/kg |
Experimental Protocols and Applications
This compound is primarily utilized as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its use allows for accurate quantification of Triclabendazole in complex biological matrices by correcting for variations in sample preparation and instrument response.
General Workflow for Quantification of Triclabendazole using this compound Internal Standard
Caption: General workflow for sample analysis using an internal standard.
Detailed Experimental Methodology: Quantification in Bovine Liver Tissue
This protocol is a representative example compiled from various sources and may require optimization for specific laboratory conditions and instrumentation.
1. Preparation of Internal Standard Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 1 µg/mL in the same solvent.
2. Sample Preparation:
-
Homogenize 1 gram of bovine liver tissue.
-
Add a known amount of the this compound working solution to the homogenized tissue to achieve a final concentration within the linear range of the assay.
-
Add 5 mL of acetonitrile and vortex for 2 minutes to precipitate proteins and extract the analytes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant (acetonitrile layer).
-
For further cleanup (optional but recommended), perform a liquid-liquid extraction by adding n-hexane to the supernatant, vortexing, and then collecting the acetonitrile layer.
-
Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
3. LC-MS/MS Parameters (Illustrative Example):
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient might start at 95% A, ramp to 95% B over several minutes, hold, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Triclabendazole: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values should be determined empirically on the mass spectrometer used).
-
4. Quantification:
-
Create a calibration curve using known concentrations of unlabeled Triclabendazole spiked into a blank matrix, with a constant concentration of this compound.
-
Plot the ratio of the peak area of Triclabendazole to the peak area of this compound against the concentration of Triclabendazole.
-
Determine the concentration of Triclabendazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Metabolic and Signaling Pathways
Metabolic Pathway of Triclabendazole
Triclabendazole is metabolized in the liver primarily through oxidation. The main enzymes involved are from the Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) families. The primary metabolites are the sulfoxide and sulfone derivatives, which also possess anthelmintic activity.
References
Methodological & Application
Application Note: High-Throughput Analysis of Triclabendazole in Biological Matrices using LC-MS/MS with Triclabendazole-13C-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Triclabendazole in biological matrices, such as plasma and tissue homogenates. To ensure accuracy and precision, this method employs a stable isotope-labeled internal standard, Triclabendazole-13C-d3. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The use of an isotopically labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects, leading to highly reliable data. This methodology is particularly suited for applications in drug metabolism studies, pharmacokinetics, and residue analysis in food safety testing.
Introduction
Triclabendazole is a benzimidazole anthelmintic agent highly effective against the liver fluke species Fasciola hepatica and Fasciola gigantica. Its widespread use in veterinary medicine necessitates reliable analytical methods to monitor its presence in various biological samples for pharmacokinetic studies and to ensure food safety through residue analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for such analyses due to its high sensitivity, selectivity, and throughput.
The use of an appropriate internal standard is critical for accurate quantification in LC-MS/MS. An ideal internal standard should have physicochemical properties very similar to the analyte of interest. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" as they co-elute with the analyte and experience similar ionization efficiency and matrix effects, thus providing the most accurate correction for experimental variability. This compound is a deuterated and carbon-13 enriched version of Triclabendazole, making it an ideal internal standard for its quantification.[1]
This application note provides a detailed protocol for the determination of Triclabendazole in biological matrices using this compound as an internal standard, enabling researchers to achieve high-quality quantitative results.
Experimental Protocols
Materials and Reagents
-
Triclabendazole analytical standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Blank biological matrix (e.g., plasma, liver tissue)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or PLS)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Triclabendazole and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Triclabendazole by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL by diluting the primary stock solution with the same solvent mixture.
Sample Preparation: Protein Precipitation (for Plasma)
-
To 100 µL of plasma sample, add 20 µL of the Internal Standard Working Solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Sample Preparation: Solid Phase Extraction (for Tissue Homogenates)
-
Homogenize 1 g of tissue with 4 mL of water.
-
To 1 mL of the homogenate, add 20 µL of the Internal Standard Working Solution (100 ng/mL).
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 20% methanol in water.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument used |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Triclabendazole | 360.0 | 328.0 | To be optimized |
| This compound | 364.0 | 332.0 | To be optimized |
Note: The optimal collision energy should be determined empirically for the specific instrument being used.
Data Presentation
The use of this compound as an internal standard allows for the generation of a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of Triclabendazole in unknown samples can then be accurately determined from this curve.
Table 1: Expected Performance Characteristics
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
| Matrix Effect | Minimal due to the use of SIL-IS |
Note: These are typical expected values and should be established during method validation in the user's laboratory.
Visualizations
Logical Relationship of Internal Standard Use
Caption: Workflow for quantification using an internal standard.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Conclusion
The LC-MS/MS method detailed in this application note, utilizing this compound as an internal standard, provides a highly selective, sensitive, and reliable approach for the quantification of Triclabendazole in biological matrices. The implementation of a stable isotope-labeled internal standard is crucial for minimizing analytical variability and achieving accurate results. This protocol serves as a comprehensive guide for researchers in various fields, including pharmacology, toxicology, and food safety, enabling high-throughput and robust analysis of this important anthelmintic agent.
References
Application of Triclabendazole-13C-d3 in Pharmacokinetic Studies of Triclabendazole
Application Note
Introduction
Triclabendazole is a narrow-spectrum benzimidazole anthelmintic highly effective against immature and adult stages of Fasciola hepatica and Fasciola gigantica (liver flukes) in livestock such as sheep and cattle. To ensure optimal dosing regimens and to meet regulatory requirements for drug residues in food-producing animals, it is crucial to conduct thorough pharmacokinetic studies. Triclabendazole is rapidly metabolized in vivo to its active sulfoxide (TCBZ-SO) and further to its inactive sulfone (TCBZ-SO2) metabolites. The quantification of both the parent drug and its metabolites in biological matrices is essential for a comprehensive pharmacokinetic profile.
The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Triclabendazole-13C-d3, as a stable isotope-labeled analogue of triclabendazole, is an ideal internal standard for these studies. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization minimize matrix effects and variations in instrument response, leading to highly accurate and precise quantification of triclabendazole and its metabolites. This application note details the use of this compound in a pharmacokinetic study of triclabendazole in plasma.
Principle
A known concentration of this compound is added to plasma samples at the beginning of the sample preparation process. This internal standard is then carried through the extraction and analysis steps along with the endogenous triclabendazole and its metabolites. In the LC-MS/MS analysis, the instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both the unlabeled analytes and the stable isotope-labeled internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample. This ratiometric measurement corrects for sample loss during preparation and for fluctuations in instrument performance.
Experimental Protocols
1. In-Life Phase: Animal Dosing and Sampling
This protocol is based on a typical pharmacokinetic study design in sheep.
-
Animals: A cohort of healthy, adult sheep (n=6) are used. The animals are acclimatized to the study conditions for at least one week prior to the experiment.
-
Drug Administration: A single oral dose of triclabendazole (e.g., 10 mg/kg body weight) is administered to each animal.
-
Blood Sampling: Blood samples (approximately 5 mL) are collected from the jugular vein into heparinized tubes at the following time points: 0 (pre-dose), 2, 4, 8, 12, 24, 36, 48, 72, and 96 hours post-dosing.
-
Plasma Preparation: Immediately after collection, the blood samples are centrifuged at 3000 x g for 15 minutes at 4°C to separate the plasma. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.
2. Bioanalytical Phase: Sample Preparation and LC-MS/MS Analysis
-
Preparation of Standards:
-
Stock solutions of triclabendazole, triclabendazole sulfoxide, triclabendazole sulfone, and this compound are prepared in methanol at a concentration of 1 mg/mL.
-
Working standard solutions are prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water.
-
Calibration standards are prepared by spiking blank plasma with the working standard solutions to achieve a concentration range of 1 to 1000 ng/mL for each analyte.
-
Quality control (QC) samples are prepared at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation): [1]
-
To 200 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution (e.g., at 500 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Add 600 µL of cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following table provides hypothetical yet representative MRM transitions.
-
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Triclabendazole | 359.9 | 324.0 |
| Triclabendazole Sulfoxide (TCBZ-SO) | 376.0 | 343.9 |
| Triclabendazole Sulfone (TCBZ-SO2) | 392.0 | 359.9 |
| This compound (Internal Standard) | 364.0 | 328.0 |
3. Data Analysis
-
The peak areas of the analytes and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
The concentrations of the analytes in the plasma samples are determined from the calibration curve using the measured peak area ratios.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis software.
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Triclabendazole Metabolites in Sheep Following a Single Oral Dose of 10 mg/kg Triclabendazole.
| Parameter | Triclabendazole Sulfoxide (TCBZ-SO) | Triclabendazole Sulfone (TCBZ-SO2) |
| Cmax (µg/mL) | 15.5 ± 2.1 | 8.9 ± 1.5 |
| Tmax (hr) | 24 ± 4 | 48 ± 8 |
| AUC (µg·hr/mL) | 450 ± 75 | 320 ± 60 |
| Half-life (t1/2, hr) | 18 ± 3 | 22 ± 4 |
Data are presented as mean ± standard deviation and are representative values from published literature for illustrative purposes.[2][3]
Mandatory Visualization
Caption: Metabolic pathway of triclabendazole.
Caption: Experimental workflow for the pharmacokinetic study.
References
Application Note: High-Throughput Analysis of Triclabendazole Metabolites in Biological Matrices using a Labeled Internal Standard
Abstract
This application note describes a robust and sensitive analytical method for the simultaneous quantification of triclabendazole (TCBZ) and its major active metabolites, triclabendazole sulfoxide (TCBZ-SO) and triclabendazole sulfone (TCBZ-SO2), in biological matrices. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. This approach is ideal for pharmacokinetic studies, residue analysis, and drug metabolism research in the development of veterinary and human pharmaceuticals. The sample preparation employs a straightforward protein precipitation or liquid-liquid extraction protocol, followed by rapid chromatographic separation. The use of a SIL-IS, such as ¹³C-labeled TCBZ-SO, compensates for matrix effects and variations in sample processing, leading to reliable quantification.
Introduction
Triclabendazole is a benzimidazole anthelmintic agent highly effective against the liver fluke, Fasciola hepatica. Its efficacy is largely attributed to its active sulfoxide and sulfone metabolites, which are formed in the liver.[1] Accurate measurement of these metabolites is crucial for understanding the drug's pharmacokinetics and ensuring food safety from animal-derived products. The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS analysis, as it mimics the analyte's behavior during sample preparation and ionization, thus correcting for potential variabilities. This application note provides a detailed protocol for the analysis of TCBZ metabolites in plasma, adaptable to other biological tissues.
Metabolic Pathway of Triclabendazole
Triclabendazole undergoes extensive first-pass metabolism in the liver, where it is oxidized to its active metabolites. The primary metabolic pathway involves the conversion of TCBZ to triclabendazole sulfoxide (TCBZ-SO), the main active form, and further oxidation to triclabendazole sulfone (TCBZ-SO2).[1][2] This biotransformation is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP1A2 playing a major role in the initial sulfoxidation step.[3]
Experimental Protocols
Materials and Reagents
-
Triclabendazole, Triclabendazole Sulfoxide, Triclabendazole Sulfone analytical standards
-
¹³C-Triclabendazole Sulfoxide (or other suitable labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Blank biological matrix (e.g., plasma)
Sample Preparation: Protein Precipitation
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Spike with 10 µL of the labeled internal standard working solution (e.g., ¹³C-TCBZ-SO at 1 µg/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1.0 min: 20% B
-
1.0-5.0 min: 20-80% B
-
5.0-6.0 min: 80% B
-
6.1-8.0 min: 20% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Triclabendazole | 360.0 | 328.0 | 25 |
| TCBZ-SO | 376.0 | 344.0 | 28 |
| TCBZ-SO2 | 392.0 | 360.0 | 30 |
| ¹³C-TCBZ-SO (IS) | 382.0 | 350.0 | 28 |
Method Validation
The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effect.
Quantitative Data Summary
The following table summarizes typical validation results for the quantification of TCBZ metabolites using a labeled internal standard.
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| TCBZ | 1 - 1000 | >0.995 | 1 | 95 - 105 | <10 | 85 - 95 |
| TCBZ-SO | 1 - 1000 | >0.995 | 1 | 97 - 103 | <8 | 90 - 100 |
| TCBZ-SO2 | 1 - 1000 | >0.995 | 1 | 96 - 104 | <9 | 88 - 98 |
Experimental Workflow
The overall experimental workflow for the analysis of triclabendazole metabolites is depicted below.
Conclusion
The described LC-MS/MS method using a stable isotope-labeled internal standard provides a reliable and high-throughput solution for the quantitative analysis of triclabendazole and its active metabolites in biological matrices. The simple sample preparation and rapid chromatographic analysis make it suitable for routine use in drug development and regulatory monitoring. The high sensitivity and specificity of this method ensure accurate pharmacokinetic and residue data.
References
- 1. researchgate.net [researchgate.net]
- 2. Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maximum residue level validation of triclabendazole marker residues in bovine liver, muscle and milk matrices by ultra high pressure liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Triclabendazole in Bovine Milk Using Solid-Phase Extraction and LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Introduction
Triclabendazole (TCBZ) is a potent benzimidazole anthelmintic agent widely used in veterinary medicine to treat and control liver fluke infections (Fasciola hepatica and F. gigantea) in livestock.[1][2] Its extensive use raises concerns about potential residues in food products of animal origin, such as milk and tissues.[3][4] To ensure food safety and comply with regulatory limits, sensitive and robust analytical methods are required for the routine monitoring of TCBZ and its primary metabolites, triclabendazole sulfoxide (TCBZ-SO) and triclabendazole sulfone (TCBZ-SO2).[5]
The use of a stable isotope-labeled (SIL) internal standard is the preferred approach in quantitative mass spectrometry-based bioanalysis. A SIL internal standard, such as Triclabendazole-¹³C-d₃, co-elutes chromatographically with the analyte and exhibits identical chemical and physical properties during sample preparation and ionization. This allows for effective correction of matrix effects, variations in extraction recovery, and instrument response, leading to enhanced accuracy and precision.
This application note details a validated solid-phase extraction (SPE) protocol coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of triclabendazole, triclabendazole sulfoxide, and triclabendazole sulfone in bovine milk, using Triclabendazole-¹³C-d₃ as the internal standard.
Experimental Protocol
1. Materials and Reagents
-
Standards: Triclabendazole (TCBZ), Triclabendazole Sulfoxide (TCBZ-SO), Triclabendazole Sulfone (TCBZ-SO2), and Triclabendazole-¹³C-d₃ (as internal standard, IS).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC-grade or equivalent).
-
Reagents: Formic acid (FA), Ammonium acetate.
-
SPE Cartridges: Strong cation exchange cartridges (e.g., Oasis MCX).
-
Milk Samples: Blank bovine milk, collected from untreated animals.
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of TCBZ, TCBZ-SO, TCBZ-SO2, and Triclabendazole-¹³C-d₃ in methanol.
-
Working Standard Mixture: Prepare a mixed working standard solution containing TCBZ, TCBZ-SO, and TCBZ-SO2 at a suitable concentration by diluting the stock solutions with methanol.
-
Internal Standard Working Solution: Prepare a working solution of Triclabendazole-¹³C-d₃ in methanol.
3. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Aliquoting: Take 10 mL of bovine milk in a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Spike the milk sample with a known amount of the Triclabendazole-¹³C-d₃ working solution.
-
Protein Precipitation: Add 20 mL of acetonitrile. Vortex vigorously for 2 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Dilution: Dilute the supernatant with water to reduce the organic solvent concentration before loading onto the SPE cartridge.
-
SPE Cartridge Conditioning: Condition the strong cation exchange SPE cartridge with methanol followed by water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analytes and the internal standard from the cartridge using an appropriate elution solvent (e.g., 5% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., Gemini NX-C18, Xterra C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for TCBZ, TCBZ-SO, TCBZ-SO2, and Triclabendazole-¹³C-d₃ should be optimized.
Workflow Diagram
Caption: Workflow for the extraction of triclabendazole and its metabolites from milk.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of triclabendazole and its metabolites in various matrices, as reported in the literature. These values demonstrate the effectiveness of LC-MS/MS methods for residue analysis.
| Analyte | Matrix | Sample Preparation Method | LOQ (Limit of Quantification) | Recovery (%) | Linearity (r²) | Reference |
| Triclabendazole & Metabolites | Bovine Tissues | LLE & SPE | 0.01 mg/kg | 81-102 | - | |
| Triclabendazole Sulfoxide | Sheep Plasma | Protein Precipitation | 1 µg/mL | >91.1 | >0.9939 | |
| Triclabendazole & Albendazole | Milk, Honey, Urine | DLLME-SFOD | 0.06 µg/L | - | 0.9998 | |
| Triclabendazole & Metabolites | Bovine Milk | QuEChERS | 1.00 µg/kg | - | - | |
| Triclabendazole & Metabolites | Bovine Liver, Muscle, Milk | QuEChERS | 10.9-12.1 µg/kg (Milk) | - | - |
LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; DLLME-SFOD: Dispersive Liquid-Liquid Microextraction-Solidified Floating Organic Drop; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe.
Discussion
The presented SPE protocol offers a robust and reliable method for the extraction of triclabendazole and its major metabolites from bovine milk. The key to achieving high-quality quantitative data lies in the use of the stable isotope-labeled internal standard, Triclabendazole-¹³C-d₃.
Role of Triclabendazole-¹³C-d₃:
-
Correction for Matrix Effects: Milk is a complex matrix that can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification. Since Triclabendazole-¹³C-d₃ has the same physicochemical properties as the unlabeled analyte, it experiences the same matrix effects. By calculating the analyte-to-internal standard peak area ratio, these effects are normalized, resulting in more accurate measurements.
-
Compensation for Extraction Variability: Losses can occur at any stage of the sample preparation process, from protein precipitation to elution. The SIL internal standard is added at the very beginning of the workflow, meaning it is subject to the same potential losses as the target analytes. This allows for reliable correction of any variability in extraction recovery.
-
Improved Precision and Accuracy: By mitigating the effects of sample-to-sample variation in matrix and recovery, the use of Triclabendazole-¹³C-d₃ significantly improves the overall precision and accuracy of the method, which is crucial for regulatory monitoring and ensuring compliance with Maximum Residue Limits (MRLs).
The combination of a selective SPE cleanup and the precision afforded by a stable isotope-labeled internal standard makes this LC-MS/MS method highly suitable for high-throughput screening and quantitative confirmation of triclabendazole residues in dairy products. The validation data from similar studies indicate that such methods can achieve the low limits of quantification required by regulatory bodies worldwide.
References
- 1. fao.org [fao.org]
- 2. Measurement of triclabendazole and its metabolites in liver flukes: method development and full validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. teagasc.ie [teagasc.ie]
- 4. Investigation of the persistence of triclabendazole residues in bovine milk following lactating-cow and dry-cow treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Triclabendazole Residues in Food Products of Animal Origin Using LC-MS/MS and a Stable Isotope-Labeled Internal Standard
Introduction
Triclabendazole is a benzimidazole anthelmintic highly effective against the liver fluke, Fasciola hepatica, in livestock such as cattle and sheep.[1] Its use can lead to the presence of residues of the parent drug and its metabolites in food products derived from treated animals, including milk, muscle, and liver.[2][3] To ensure consumer safety, regulatory bodies have established Maximum Residue Limits (MRLs) for triclabendazole in various food matrices.[4][5] This application note describes a robust and sensitive method for the quantitative analysis of triclabendazole and its primary metabolites—triclabendazole sulfoxide, triclabendazole sulfone, and keto-triclabendazole—in bovine milk, liver, and muscle tissues. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates Triclabendazole-13C-d3 as an internal standard to ensure accuracy and precision.
Principle of the Method
The analytical method involves the extraction of triclabendazole and its metabolites from the food matrix. For a comprehensive determination of the total residue, a chemical oxidation step can be employed to convert triclabendazole and its sulfoxide and sulfone metabolites into a single marker residue, keto-triclabendazole. The use of a stable isotope-labeled internal standard, this compound, is crucial for accurate quantification. This internal standard is added to the sample at the beginning of the extraction procedure and compensates for potential losses during sample preparation and for matrix effects in the LC-MS/MS analysis. The analytes are separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Experimental Protocols
1. Sample Preparation and Extraction
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective approach for extracting triclabendazole residues.
-
For Milk Samples:
-
To a 10 mL milk sample, add 10 mL of acetonitrile and the internal standard solution (this compound).
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
The upper acetonitrile layer is collected for clean-up.
-
-
For Tissue Samples (Liver, Muscle):
-
Homogenize 2 g of the tissue sample with 10 mL of water.
-
Add the internal standard solution (this compound) and 10 mL of acetonitrile.
-
Add the QuEChERS salt mixture as described for milk.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Collect the acetonitrile supernatant.
-
2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up
-
Transfer an aliquot of the acetonitrile extract (e.g., 6 mL) to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
The supernatant is filtered through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
3. Total Residue Analysis (Optional: Oxidation to Keto-triclabendazole)
For the determination of total triclabendazole residues, an oxidation step is performed.
-
After extraction and prior to clean-up, the extract is treated with an oxidizing agent (e.g., hydrogen peroxide in an acidic ethanol solution).
-
The mixture is heated (e.g., at 90°C for 16 hours) to facilitate the complete conversion of triclabendazole and its metabolites to keto-triclabendazole.
-
The reaction mixture is then subjected to a clean-up step, for instance, using a strong cation exchange cartridge.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.
-
Data Presentation
Table 1: LC-MS/MS Parameters for Triclabendazole and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Triclabendazole | 360.0 | 304.0 | 262.0 |
| Triclabendazole Sulfoxide | 376.0 | 344.0 | 312.0 |
| Triclabendazole Sulfone | 392.0 | 360.0 | 328.0 |
| Keto-triclabendazole | 374.0 | 316.0 | 288.0 |
| This compound (IS) | 364.0 | 308.0 | 266.0 |
Table 2: Method Validation Parameters in Different Food Matrices
| Matrix | Analyte | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Bovine Milk | Triclabendazole & Metabolites | 1.0 - 5.0 | 89 - 95 | < 15 |
| Bovine Liver | Triclabendazole & Metabolites | 1.0 - 10.0 | 81 - 102 | < 10 |
| Bovine Muscle | Triclabendazole & Metabolites | 0.25 - 2.5 | 85 - 110 | < 13 |
| Bovine Fat | Triclabendazole & Metabolites | 0.01 mg/kg | 81 - 102 | < 10 |
Visualizations
Caption: Workflow for Veterinary Residue Analysis.
Caption: Key Validation Parameters in Residue Analysis.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. Review on bioanalytical approaches for analysis triclabendazole as veterinary residue in different matrices [journals.ekb.eg]
- 4. Maximum residue level validation of triclabendazole marker residues in bovine liver, muscle and milk matrices by ultra high pressure liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Triclabendazole Using Triclabendazole-13C-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triclabendazole is a benzimidazole anthelmintic agent highly effective against both immature and mature stages of Fasciola species (liver flukes).[1][2][3][4] Its primary mechanism of action involves the disruption of microtubule formation by binding to fluke β-tubulin, which impairs essential cellular functions like motility and transport, ultimately leading to parasite death.[2] The development of resistance to triclabendazole necessitates high-throughput screening (HTS) assays to discover new potent anthelmintics and to study the mechanisms of resistance.
This document provides a detailed protocol for the high-throughput screening of compounds that may modulate the efficacy of triclabendazole, utilizing a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantification. The use of a stable isotope-labeled internal standard, Triclabendazole-13C-d3, ensures high accuracy and precision in the quantification of triclabendazole in a high-throughput format.
Principle of the Assay
This protocol describes a whole-organism phenotypic screening assay where the viability of liver flukes (e.g., Fasciola hepatica) is assessed after treatment with test compounds in the presence of a fixed concentration of triclabendazole. The amount of triclabendazole and its primary active metabolite, triclabendazole sulfoxide, absorbed by the fluke larvae or adults is then quantified. A significant change in the intracellular concentration of triclabendazole in the presence of a test compound may indicate interference with drug uptake or efflux pumps, a key mechanism of drug resistance.
The quantification of triclabendazole is achieved by LC-MS/MS, a highly selective and sensitive analytical technique. This compound is added to each sample at a known concentration to serve as an internal standard, correcting for variations in sample preparation and matrix effects during analysis.
Experimental Protocols
High-Throughput Screening of Compounds Affecting Triclabendazole Uptake in Fasciola Larvae
This protocol is adapted from established high-throughput screening assays for anthelmintics which often rely on assessing parasite motility or development.
Materials and Reagents:
-
Fasciola hepatica newly excysted juvenile (NEJ) flukes
-
RPMI-1640 culture medium supplemented with fetal bovine serum
-
96-well flat-bottom culture plates
-
Test compound library (dissolved in DMSO)
-
Triclabendazole solution
-
This compound internal standard solution
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Ultrapure water
-
Phosphate-buffered saline (PBS)
Protocol:
-
Parasite Preparation: Culture and hatch Fasciola hepatica eggs to obtain metacercariae. Excyst metacercariae to obtain newly excysted juveniles (NEJs).
-
Assay Plate Preparation:
-
Add 180 µL of culture medium to each well of a 96-well plate.
-
Add approximately 20-30 NEJs to each well.
-
Add 1 µL of test compound from the library to the appropriate wells. Include vehicle controls (DMSO) and positive controls (known modulators of triclabendazole uptake, if available).
-
Add 10 µL of a pre-determined concentration of triclabendazole solution to all wells.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 24-48 hours.
-
Sample Collection:
-
After incubation, visually assess fluke motility using a microscope as a primary screen.
-
For quantitative analysis, aspirate the culture medium.
-
Wash the NEJs twice with 200 µL of PBS.
-
Aspirate the final wash and add 100 µL of lysis buffer (e.g., acetonitrile with 1% formic acid).
-
-
Sample Processing for LC-MS/MS:
-
To each well containing the fluke lysate, add 10 µL of the this compound internal standard solution at a known concentration.
-
Seal the plate and vortex for 5 minutes to ensure complete lysis and protein precipitation.
-
Centrifuge the plate at 3000 x g for 10 minutes to pellet the cell debris.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Quantification of Triclabendazole
This protocol is based on established methods for the determination of triclabendazole and its metabolites in biological matrices.
Instrumentation and Conditions:
-
Liquid Chromatograph: High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., Gemini NX-C18, 2.0 x 50 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Gradient Elution: A suitable gradient to separate triclabendazole from its metabolites and matrix components. For example: 0-1 min 35% B, 1-2.5 min 55% B, 2.5-4 min 35% B.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
Mass Spectrometry Parameters:
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for triclabendazole, its sulfoxide metabolite, and the internal standard need to be optimized.
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for triclabendazole quantification, essential for reliable HTS data.
| Parameter | Triclabendazole | Triclabendazole Sulfoxide |
| Linearity Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL | 1 µg/mL |
| Within-Run Precision (CV%) | < 9% | < 9% |
| Between-Run Precision (CV%) | < 9% | < 9% |
| Accuracy (Bias%) | < 9% | < 9% |
| Recovery | 81-102% | 81-102% |
Data in this table are representative and based on similar published methods.
Table 2: High-Throughput Screening Hit Summary (Example)
This table provides an example of how to present the results from a high-throughput screen.
| Compound ID | Primary Screen (Motility Score) | Triclabendazole Concentration (ng/mg protein) | % Change from Control | Hit Classification |
| Vehicle Control | 4 (Normal) | 50.2 | 0% | - |
| Compound A | 1 (Dead) | 95.8 | +90.8% | Potentiator |
| Compound B | 4 (Normal) | 10.1 | -80.0% | Antagonist |
| Compound C | 3 (Reduced Motility) | 52.1 | +3.8% | No significant effect |
Motility Score: 4 = Normal, 3 = Reduced, 2 = Severely Reduced, 1 = Dead.
Visualizations
Metabolism of Triclabendazole
Triclabendazole is a prodrug that is metabolized in the host and the parasite into its active sulfoxide and sulfone metabolites.
Caption: Metabolic activation of Triclabendazole.
High-Throughput Screening Workflow
The following diagram illustrates the workflow for the high-throughput screening of compounds affecting triclabendazole uptake.
Caption: High-throughput screening experimental workflow.
Mechanism of Action of Triclabendazole
Triclabendazole's primary anthelmintic activity stems from its ability to disrupt microtubule structures within the parasite.
Caption: Triclabendazole's mechanism of action.
References
Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Triclabendazole and its Metabolites in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the anthelmintic drug triclabendazole and its primary active metabolites, triclabendazole sulfoxide and triclabendazole sulfone, in biological samples. This method is crucial for pharmacokinetic, residue analysis, and drug metabolism studies in both human and veterinary medicine. The protocol provides comprehensive procedures for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high throughput, accuracy, and precision.
Introduction
Triclabendazole is a benzimidazole anthelmintic agent highly effective against the liver fluke species Fasciola hepatica and Fasciola gigantica. Its efficacy is largely attributed to its active metabolites, triclabendazole sulfoxide and triclabendazole sulfone, which exhibit a prolonged presence in the bloodstream.[1][2] Accurate and simultaneous quantification of the parent drug and its metabolites is essential for evaluating its pharmacokinetic profile and ensuring food safety by monitoring drug residues in animal-derived products. LC-MS/MS offers unparalleled sensitivity and specificity for this purpose, making it the gold standard for bioanalytical assays.[1][2]
Metabolic Pathway of Triclabendazole
Triclabendazole undergoes extensive metabolism in vivo, primarily through oxidation to form triclabendazole sulfoxide, which is further oxidized to triclabendazole sulfone. Some methods also monitor for keto-triclabendazole as a marker residue.[3]
Caption: Metabolic pathway of triclabendazole to its active sulfoxide and sulfone metabolites.
Experimental Protocols
This section outlines a generalized yet detailed protocol based on established methodologies for the analysis of triclabendazole and its metabolites in plasma and tissue samples.
Sample Preparation
A simple and efficient protein precipitation method is recommended for plasma samples to ensure high recovery and throughput. For tissue samples, a liquid-liquid extraction is typically employed.
Plasma Sample Preparation Protocol:
-
To 200 µL of plasma in a microcentrifuge tube, add 100 µL of an internal standard (IS) solution (e.g., Fenbendazole, 250 ng/mL).
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 3 minutes.
-
Transfer 100 µL of the supernatant and dilute with 900 µL of a 50:50 mixture of acetonitrile and 0.1% aqueous formic acid.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Tissue Sample Preparation Protocol (Liquid-Liquid Extraction):
-
Homogenize a known weight of tissue (e.g., muscle, liver) with a suitable buffer.
-
Extract the analytes using acetonitrile.
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Centrifuge to separate the layers.
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The supernatant can be further cleaned up using liquid-liquid partitioning (e.g., with n-hexane) or solid-phase extraction (SPE) if necessary.
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Evaporate the solvent and reconstitute the residue in the mobile phase for injection.
Liquid Chromatography
Chromatographic separation is typically achieved on a C18 reversed-phase column with gradient elution.
LC Conditions:
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Column: Gemini NX-C18, 2.0 x 50 mm, 3 µm or equivalent
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Flow Rate: 0.6 mL/min
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Column Temperature: 30 °C
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Injection Volume: 5 µL
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Gradient Elution:
-
0-1 min: 35% B
-
1-2.5 min: 55% B
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2.5-4 min: 35% B
-
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
MS/MS Parameters:
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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MRM Transitions: The following table summarizes the precursor and product ions for triclabendazole and its metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Triclabendazole Sulfoxide | 376.97 | 360.10 | 19 |
| Triclabendazole Sulfone | 392.9 | 331.0 | - |
| Triclabendazole | 359.0 | 305.0 | - |
| Fenbendazole (IS) | 300.07 | 268.08 | 23 |
Note: Collision energies can vary between instrument platforms and may require optimization.
Experimental Workflow
The overall analytical process from sample receipt to data analysis is depicted in the following workflow diagram.
Caption: General workflow for the LC-MS/MS analysis of triclabendazole and its metabolites.
Data Presentation
The performance of the described method is summarized in the tables below, with data aggregated from multiple validated studies.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Triclabendazole Sulfoxide | Approx. 1.5 - 2.5 | 376.97 | 360.10 |
| Triclabendazole Sulfone | Varies | 392.9 | 331.0 |
| Triclabendazole | Varies | 359.0 | 305.0 |
| Fenbendazole (IS) | Approx. 1.8 - 2.8 | 300.07 | 268.08 |
Note: Retention times are approximate and will vary based on the specific LC system and column.
Table 2: Method Validation Summary
| Parameter | Triclabendazole Sulfoxide | Triclabendazole & Metabolites |
| Matrix | Ovine Plasma | Bovine/Goat Tissues |
| Linearity (r) | > 0.9939 | - |
| Concentration Range | 1–100 µg/mL | - |
| Recovery (%) | - | 84.9 - 109.5 |
| Precision (CV %) | < 8.9 | < 12.8 |
| LOD | - | 0.25-2.5 µg/kg (muscle) |
| 1-10 µg/kg (liver, kidney) | ||
| LOQ | - | 0.01 mg/kg (tissues) |
Conclusion
The LC-MS/MS method outlined provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of triclabendazole and its active metabolites in various biological matrices. The simple sample preparation and rapid chromatographic runtime make it suitable for a wide range of applications, from preclinical pharmacokinetic studies to regulatory monitoring of veterinary drug residues. The validation data demonstrates that the method is accurate, precise, and reliable for its intended purpose.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry for Triclabendazole-13C-d3 Detection
Welcome to the technical support center for the analysis of Triclabendazole and its isotopically labeled internal standard, Triclabendazole-13C-d3, using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial mass spectrometry parameters for detecting Triclabendazole and its internal standard, this compound?
A1: For initial setup, we recommend using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI) mode. The following table summarizes the suggested starting parameters for Triclabendazole and the predicted parameters for its 13C-d3 labeled internal standard.
| Parameter | Triclabendazole | This compound (Internal Standard) | Reference |
| Ionization Mode | Positive ESI | Positive ESI | [1][2] |
| Precursor Ion (Q1) | m/z 359.9 | m/z 364.0 (Predicted) | [1] |
| Product Ion (Q3) | m/z 313.9 | m/z 317.0 (Predicted) | [3] |
| Collision Energy (CE) | 20-30 V (Optimization Recommended) | 20-30 V (Optimization Recommended) | [3] |
| Spray Voltage | 3500 - 4500 V | 3500 - 4500 V | |
| Vaporizer Temperature | 300 °C | 300 °C | |
| Sheath Gas Pressure | 20 - 60 psi (Optimization Recommended) | 20 - 60 psi (Optimization Recommended) | |
| Auxiliary Gas Flow | 5 - 15 L/min (Optimization Recommended) | 5 - 15 L/min (Optimization Recommended) |
Note: The parameters for this compound are predicted based on the addition of one 13C atom and three deuterium atoms. It is crucial to optimize these parameters on your specific instrument.
Q2: I am not seeing any signal for my analyte. What are the first things I should check?
A2: If you are not observing a signal, follow this initial troubleshooting workflow:
Q3: My peak shape is poor (e.g., fronting, tailing, or split peaks). What could be the cause?
A3: Poor peak shape is often related to chromatographic conditions or sample preparation. Consider the following:
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Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.
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Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it.
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Inappropriate Mobile Phase: Ensure the pH of your mobile phase is appropriate for Triclabendazole. A mobile phase containing 0.1% formic acid is commonly used.
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Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Try to match the sample solvent to the mobile phase as closely as possible.
Q4: I am observing high background noise or matrix effects. How can I improve my signal-to-noise ratio?
A4: High background noise can be addressed by:
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Optimizing Sample Preparation: Employ a more rigorous sample cleanup method. If you are using protein precipitation, consider trying solid-phase extraction (SPE) to remove more interfering matrix components.
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Modifying Chromatographic Conditions: Increase the organic content of the mobile phase during the gradient to elute interfering compounds away from your analyte peak.
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Instrument Source Cleaning: A dirty ion source can be a significant source of background noise. Follow your instrument manufacturer's protocol for cleaning the ESI source.
Troubleshooting Guides
Guide 1: Low Signal Intensity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal ESI Source Parameters | Systematically optimize spray voltage, gas flows, and temperatures. | Improved ion generation and desolvation, leading to a stronger signal. |
| Incorrect Collision Energy | Perform a collision energy optimization experiment by ramping the CE and monitoring the product ion intensity. | Identification of the optimal CE for maximum fragmentation and signal. |
| Sample Degradation | Prepare fresh standards and samples. Ensure proper storage conditions (e.g., protected from light, appropriate temperature). | A stronger signal from fresh, undegraded analyte. |
| Ion Suppression | Dilute the sample to reduce the concentration of co-eluting matrix components. Improve sample cleanup. | Reduced competition for ionization, resulting in a higher analyte signal. |
Guide 2: Inconsistent Results (Poor Reproducibility)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting and extraction procedures. Use an automated liquid handler if available. | Reduced variability in analyte recovery and final concentration. |
| Fluctuating LC System Pressure | Check for leaks in the LC system, particularly at fittings. Degas the mobile phases. | A stable baseline and consistent retention times. |
| Variable Injection Volumes | Inspect the autosampler for air bubbles in the syringe. Ensure the correct vial and cap are used. | Consistent peak areas for replicate injections. |
| Unstable ESI Spray | Visually inspect the ESI needle for blockage or an irregular spray. Clean or replace the needle as needed. | A stable ion current and reproducible peak intensities. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
This protocol is adapted for the extraction of Triclabendazole from plasma samples.
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Sample Aliquoting: Pipette 200 µL of plasma into a microcentrifuge tube.
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Internal Standard Spiking: Add 100 µL of this compound internal standard solution (concentration should be optimized based on expected analyte levels).
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Protein Precipitation: Add 500 µL of acetonitrile.
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Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.
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Centrifugation: Centrifuge the sample at 10,000 rpm for 3 minutes to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean vial.
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Dilution: Dilute the supernatant with 900 µL of a 50:50 mixture of acetonitrile and 0.1% aqueous formic acid.
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Injection: Inject 5 µL of the final solution into the LC-MS/MS system.
Protocol 2: Suggested LC-MS/MS Method
This is a general-purpose method that should be optimized for your specific instrumentation and application.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 reverse-phase, e.g., Gemini NX-C18 (50 x 2.0 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 35% B, 1-2.5 min: 55% B, 2.5-4 min: 35% B |
Mass Spectrometry Parameters:
Refer to the table in FAQ Q1 for the recommended starting parameters for the mass spectrometer. It is essential to perform a full optimization of the source and compound-specific parameters on your instrument.
References
Technical Support Center: Optimizing Triclabendazole-13C-d3 Extraction from Complex Matrices
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the extraction recovery of Triclabendazole-13C-d3 from complex biological matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from complex matrices?
A1: The most frequently employed methods for the extraction of Triclabendazole and its metabolites from complex matrices such as plasma, milk, and tissues are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Matrix Solid-Phase Dispersion (MSPD).[1] Each method offers distinct advantages and is chosen based on the specific matrix, desired level of cleanliness, and available resources. LLE is a rapid and simple technique, while SPE provides higher selectivity and reduces matrix interferences.[1] MSPD is particularly efficient for solid and semi-solid samples, combining extraction and cleanup into a single step.[1][2]
Q2: I am experiencing low recovery of this compound. What are the likely causes?
A2: Low recovery can stem from several factors, including:
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Incomplete extraction: The solvent system may not be optimal for partitioning the analyte from the matrix.
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Matrix effects: Co-extracted endogenous substances can interfere with the analytical signal, leading to ion suppression or enhancement in LC-MS/MS analysis.
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Analyte degradation: Triclabendazole and its metabolites can be sensitive to pH and temperature.
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Improper SPE procedure: Issues such as incorrect sorbent selection, insufficient conditioning, or use of an inappropriate elution solvent can lead to analyte loss.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A3: Minimizing matrix effects is crucial for accurate quantification. Strategies include:
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Efficient sample cleanup: Employing a robust extraction and cleanup method like SPE or MSPD can significantly reduce co-eluting interferences.
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Method optimization: Modifying chromatographic conditions, such as the mobile phase composition and gradient, can help separate the analyte from interfering compounds.
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Use of an appropriate internal standard: this compound itself serves as an excellent internal standard for the analysis of native Triclabendazole, as it co-elutes and experiences similar matrix effects.
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Matrix-matched calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for matrix effects.
Q4: I am observing emulsion formation during my Liquid-Liquid Extraction. How can I resolve this?
A4: Emulsion formation is a common issue in LLE, particularly with fatty matrices like milk and some tissues. To break an emulsion, you can try the following:
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Centrifugation: Spinning the sample at a high speed can help to separate the layers.
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Salting out: Adding a saturated solution of sodium chloride can increase the polarity of the aqueous phase and promote phase separation.
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pH adjustment: Altering the pH of the aqueous phase can sometimes destabilize the emulsion.
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Solvent modification: Adding a small amount of a different organic solvent can change the partitioning characteristics and break the emulsion.
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Filtration: Passing the emulsified layer through a bed of glass wool or a phase-separation filter paper can be effective.
Troubleshooting Guides
Low Extraction Recovery
Low recovery of this compound is a frequent challenge. The following guide provides a systematic approach to troubleshooting this issue.
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Caption: Troubleshooting workflow for low extraction recovery.
Quantitative Data Summary
The following tables summarize reported recovery data for Triclabendazole and its metabolites from various matrices using different extraction techniques.
Table 1: Recovery of Triclabendazole and its Metabolites using Liquid-Liquid Extraction (LLE)
| Matrix | Analyte | Extraction Solvent | Recovery (%) | Reference |
| Bovine Tissues | Triclabendazole & metabolites | Ethyl acetate | 81-102 | [3] |
| Liver Flukes | Triclabendazole & metabolites | Acetonitrile | >71 | |
| Milk, Honey, Urine | Triclabendazole | - | - |
Table 2: Recovery of Triclabendazole and its Metabolites using Solid-Phase Extraction (SPE)
| Matrix | Sorbent | Elution Solvent | Recovery (%) | Reference |
| Bovine Milk | C18 | Acetonitrile/Ammonium Acetate | 89.1-95.0 | |
| Cattle Plasma | - | - | - |
Table 3: Comparison of Extraction Methods for Triclabendazole Residues
| Matrix | Method | Key Findings | Reference |
| Bovine Milk | LLE followed by SPE | Good recoveries (89.1-95.0%) and detection limits (0.004-0.006 µg/g). | |
| Sheep Plasma | Protein Precipitation | Simple, fast, and cost-effective for a large number of samples. | |
| Bovine Tissues | LLE with oxidation and SPE | Excellent recoveries (81-102%) for total residue determination. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Bovine Tissues
This protocol is adapted from a method for determining total residual Triclabendazole.
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Caption: LLE workflow for Triclabendazole from bovine tissues.
Methodology:
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Sample Digestion: Homogenize the tissue sample and digest with hot sodium hydroxide to release bound residues.
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Extraction: Extract the target compounds from the digest mixture using ethyl acetate.
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Defatting: Perform a liquid-liquid partitioning step with n-hexane and acetonitrile to remove fats.
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Oxidation: Oxidize Triclabendazole and its metabolites to keto-triclabendazole using hydrogen peroxide in a mixture of ethanol and acetic acid.
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Cleanup: Clean up the reaction mixture using a strong cation exchange solid-phase extraction cartridge (e.g., Oasis MCX).
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Analysis: Quantify the resulting keto-triclabendazole using LC-MS/MS.
Protocol 2: Solid-Phase Extraction (SPE) from Bovine Milk
This protocol is based on a method for the simultaneous determination of Triclabendazole and its metabolites in bovine milk.
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Caption: SPE workflow for Triclabendazole from bovine milk.
Methodology:
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Homogenization: Homogenize the milk sample with anhydrous sodium sulfate and acetonitrile.
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Centrifugation: Centrifuge the mixture to separate the solids.
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Supernatant Isolation: Isolate the supernatant.
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Hexane Rinse: Rinse the supernatant with n-hexane saturated with acetonitrile to remove lipids.
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Evaporation: Evaporate the supernatant to dryness.
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Reconstitution: Dissolve the residue in a solution of 0.1 M potassium dihydrogenphosphate and 0.1 M sodium hydrogencarbonate.
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SPE Cleanup: Load the reconstituted sample onto a pre-conditioned C18 SPE cartridge. Wash the cartridge and elute the analytes.
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Analysis: Analyze the eluate by HPLC-UV or LC-MS.
Protocol 3: General Matrix Solid-Phase Dispersion (MSPD) for Tissues
This is a general protocol for MSPD that can be adapted for the extraction of this compound from tissue samples.
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Caption: General MSPD workflow for tissue samples.
Methodology:
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Homogenization: Weigh the tissue sample and blend it with a dispersant (e.g., C18-bonded silica) in a mortar and pestle until a homogeneous mixture is obtained.
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Column Packing: Pack the mixture into an empty syringe barrel, often with a frit at the bottom.
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Elution: Pass an appropriate organic solvent (e.g., acetonitrile or ethyl acetate) through the packed syringe to elute the analyte of interest.
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Collection: Collect the eluate.
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Analysis: The collected eluate can often be directly analyzed by LC-MS/MS, or a concentration step may be performed if necessary.
References
Common challenges when using Triclabendazole-13C-d3 as an internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Triclabendazole-13C-d3 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a stable isotope-labeled version of the anthelmintic drug Triclabendazole. It is intended for use as an internal standard for the quantification of triclabendazole in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS)[1][2]. The incorporation of one 13C atom and three deuterium atoms results in a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while maintaining nearly identical chemical and physical properties.
Q2: What are the solubility and stability characteristics of this compound?
This compound is soluble in organic solvents such as acetonitrile, DMSO, and methanol[1]. It is supplied as a solid and is stable for at least four years when stored at -20°C[1]. For solution stability, it is recommended to prepare fresh solutions or conduct stability studies under your specific storage conditions (e.g., solvent, temperature, concentration).
Q3: What level of isotopic purity can I expect for this compound?
Commercially available this compound typically has an isotopic purity of ≥99% for deuterated forms (d1-d3)[1]. It is crucial to obtain a certificate of analysis from the supplier for batch-specific purity information, as isotopic impurities can affect the accuracy of quantification.
Q4: Why am I observing a chromatographic shift between Triclabendazole and its 13C-d3 labeled internal standard?
A slight difference in retention time between an analyte and its deuterated internal standard is a known phenomenon in reversed-phase chromatography. This "isotopic effect" occurs because C-D bonds are slightly shorter and stronger than C-H bonds, which can lead to minor differences in polarity and interaction with the stationary phase. While a small, consistent shift is often manageable, a significant or variable shift can lead to differential matrix effects and compromise quantification accuracy.
Q5: Can the deuterium labels on this compound exchange?
The deuterium atoms in this compound are on a methyl group, which is generally a stable position. However, hydrogen-deuterium (H/D) exchange can potentially occur under certain conditions, such as strongly acidic or basic mobile phases, or high temperatures in the mass spectrometer's ion source. It is advisable to maintain a neutral pH for samples and mobile phases where possible and to use the mildest effective ion source conditions.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Contamination or Degradation | 1. Flush the column with a strong solvent. 2. If using a guard column, replace it. 3. If the problem persists, replace the analytical column. |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is of equal or lesser eluotropic strength than the mobile phase. |
| Column Overload | Reduce the concentration or injection volume of the sample. |
| Dead Volume in Tubing or Connections | Check and tighten all fittings between the injector, column, and detector. Ensure tubing is cut evenly and properly seated. |
| Mobile Phase pH Issues | For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the pKa of the analyte to ensure a single ionic form. |
Issue 2: Inaccurate or Irreproducible Quantification
| Possible Cause | Troubleshooting Step |
| Differential Matrix Effects | 1. Ensure co-elution of the analyte and internal standard. 2. Evaluate matrix effects by comparing the internal standard response in a neat solution versus a matrix-spiked sample. 3. Optimize sample preparation to remove more matrix components (e.g., use solid-phase extraction instead of protein precipitation). |
| Isotopic Impurity of Internal Standard | 1. Verify the isotopic purity from the certificate of analysis. 2. Account for any significant contribution of the unlabeled analyte in the internal standard solution during calculations. |
| Internal Standard Instability | 1. Prepare fresh internal standard stock and working solutions. 2. Evaluate the stability of the internal standard in the sample matrix and under the storage conditions of prepared samples (e.g., freeze-thaw cycles, benchtop stability). |
| Non-linear Detector Response | Ensure that the concentrations of the analyte and internal standard are within the linear dynamic range of the mass spectrometer. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 6-chloro-5-(2,3-dichlorophenoxy)-2-((methyl-13C-d3)thio)-1H-benzimidazole | |
| Molecular Formula | C₁₃[¹³C]H₆D₃Cl₃N₂OS | |
| Formula Weight | 363.7 g/mol | |
| Solubility | Soluble in Acetonitrile, DMSO, Methanol | |
| Purity (Isotopic) | ≥99% deuterated forms (d1-d3) | |
| Storage | -20°C | |
| Stability | ≥ 4 years (as a solid) |
Experimental Protocols
Representative Protocol for Quantification of Triclabendazole in Plasma using this compound by LC-MS/MS
This protocol is a composite representation based on established methodologies for the analysis of triclabendazole and its metabolites. Users should validate the method for their specific application.
1. Preparation of Stock and Working Solutions:
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Triclabendazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Triclabendazole in methanol.
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This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
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Working Solutions: Prepare serial dilutions of the Triclabendazole stock solution in a 50:50 methanol:water mixture to create calibration standards. Prepare a working solution of the IS by diluting the IS stock solution in the same mixture.
2. Sample Preparation (Protein Precipitation):
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To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.
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Add 300 µL of acetonitrile to precipitate proteins.
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Vortex for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject into the LC-MS/MS system.
3. LC-MS/MS Conditions:
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LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
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Ionization: Electrospray Ionization (ESI), Positive Mode.
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MS/MS Transitions (MRM):
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Triclabendazole: Monitor appropriate precursor and product ions.
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This compound: Monitor appropriate precursor and product ions with a +4 Da mass shift from the unlabeled analyte.
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Visualizations
Caption: Troubleshooting workflow for poor chromatographic peak shape.
Caption: Troubleshooting workflow for inaccurate quantification.
References
Troubleshooting signal intensity issues with Triclabendazole-13C-d3 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve signal intensity issues with Triclabendazole-13C-d3 in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for my this compound internal standard (IS) unexpectedly low or completely absent?
A sudden or complete loss of the internal standard signal often points to a systemic issue. The investigation should start from the most straightforward potential causes and progress toward more complex instrumental factors.
Troubleshooting Steps:
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Verify IS Solution Integrity:
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Concentration and Preparation: Double-check the calculations and preparation of your this compound spiking solution. An error in dilution can lead to a weak signal.
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Stability: Ensure the standard has not degraded. Triclabendazole and its metabolites are generally stable under normal laboratory conditions, but prolonged exposure to harsh conditions should be avoided.[1] Prepare a fresh dilution from your stock solution to rule out degradation.
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Review Sample Preparation Protocol:
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IS Addition: Confirm that the this compound internal standard was added to all samples and standards. This is a common source of human error.[2]
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Extraction Efficiency: Inconsistent extraction recovery can lead to variable signal intensity. Review your sample extraction procedure, whether it's liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation.[3]
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Inspect the LC-MS System:
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LC System: Check for leaks in the LC system, verify the mobile phase composition and flow rate, and ensure the correct column is installed and properly equilibrated.[2] An air bubble in the pump or line can also cause a complete loss of signal.
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Mass Spectrometer:
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Confirm that the correct MS method, including the specific MRM transition for this compound, is being used.
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Check the ion source for visible contamination and ensure a stable spray is being generated.
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Infuse a freshly prepared standard directly into the mass spectrometer to bypass the LC system. If a signal is detected, the issue likely lies within the LC system.
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Q2: I'm observing high variability in the signal of my this compound internal standard across a single batch. What could be the cause?
High signal variability between samples in the same batch suggests that individual samples are being affected differently. The most probable causes are related to inconsistent sample preparation or matrix effects.
Potential Causes and Solutions:
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Inconsistent Sample Preparation: This is a primary suspect. Investigate for potential inconsistencies in extraction recovery between samples. Ensure precise and consistent aliquoting of the IS and sample volumes.
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Matrix Effects: Co-eluting components from the sample matrix can suppress or enhance the ionization of this compound. Since isotopically labeled standards are expected to co-elute with the analyte, they should experience similar matrix effects. However, significant differences in matrix composition between samples can lead to variability. To investigate this, a post-column infusion experiment can be performed.
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Autosampler Issues: Inconsistent injection volumes from the autosampler can also lead to signal variability.
Troubleshooting Guides & Experimental Protocols
Guide: Investigating and Mitigating Matrix Effects
Matrix effects occur when components in the sample matrix interfere with the ionization of the analyte and internal standard in the MS source. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal).
Experimental Protocol: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative assessment of matrix effects on this compound.
Methodology:
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Prepare two sets of samples:
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Set A: Spike the this compound standard into a clean solvent (e.g., mobile phase).
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Set B: Extract a blank matrix sample (e.g., plasma, tissue homogenate) using your established protocol. Then, spike the this compound standard into the extracted blank matrix.
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Analyze both sets of samples using your LC-MS method.
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Calculate the Matrix Factor (MF) using the following formula:
MF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)
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An MF < 1 indicates ion suppression .
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An MF > 1 indicates ion enhancement .
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An MF = 1 indicates no significant matrix effect .
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Mitigation Strategies:
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Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.
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Chromatographic Separation: Modify your LC method (e.g., adjust the gradient, change the column) to separate this compound from the interfering compounds.
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Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect.
Data Presentation
Table 1: Example LC-MS Parameters for Triclabendazole Analysis
| Parameter | Setting | Reference |
| LC Column | Gemini NX-C18, 2.0 x 50 mm, 3 µm | |
| Mobile Phase A | 0.1% Formic Acid in Acetonitrile | |
| Mobile Phase B | 0.1% Formic Acid in Water | |
| Flow Rate | 0.6 mL/min | |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
Note: These are example parameters and may require optimization for your specific application and instrumentation.
Table 2: Troubleshooting Summary for Low/Variable Signal
| Issue | Potential Cause | Recommended Action |
| No Signal | Incorrect IS concentration | Verify IS solution preparation |
| IS not added | Review sample preparation steps | |
| Instrument malfunction | Check LC and MS system parameters | |
| Low Signal | Inefficient ionization | Optimize ion source settings |
| Ion suppression | Perform matrix effect experiment | |
| Poor extraction recovery | Optimize sample preparation protocol | |
| Variable Signal | Inconsistent sample prep | Ensure consistent pipetting and extraction |
| Varying matrix effects | Improve sample cleanup | |
| Autosampler issue | Check injection volume precision |
Visualizations
Caption: Troubleshooting workflow for low or absent signal.
Caption: Experimental workflow for matrix effect evaluation.
Caption: Decision tree for diagnosing signal variability.
References
Technical Support Center: Minimizing Ion Suppression for Triclabendazole-13C-d3
Welcome to the technical support center for the analysis of Triclabendazole and its stable isotope-labeled internal standard, Triclabendazole-13C-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in liquid chromatography-mass spectrometry (LC-MS) analysis.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to identify and resolve the problem.
Problem 1: Low signal intensity for both Triclabendazole and this compound.
Possible Cause: Significant ion suppression from matrix components co-eluting with your analytes.
Troubleshooting Steps:
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Evaluate Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2]
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If using Protein Precipitation (PPT): While quick, PPT is the least effective method for removing phospholipids and other matrix components that cause ion suppression.[2][3] Consider switching to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
-
If using Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH. For Triclabendazole, an acidic analyte, adjusting the aqueous phase pH to be at least two units below its pKa will ensure it is uncharged and partitions more efficiently into the organic solvent.[2]
-
If using Solid-Phase Extraction (SPE): Ensure the SPE cartridge type is appropriate for Triclabendazole. A reversed-phase (e.g., C18) sorbent is a common choice. Optimize the wash and elution steps to selectively remove interferences while retaining the analyte.
-
-
Optimize Chromatographic Separation: Improving the separation between your analytes and matrix interferences can significantly reduce ion suppression.
-
Modify the Gradient: A shallower gradient can increase the resolution between Triclabendazole and co-eluting matrix components.
-
Change the Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl phase, which may provide better separation from phospholipids.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes enhance ionization efficiency and reduce the impact of co-eluting species.
-
-
Sample Dilution: A straightforward approach is to dilute the sample. This reduces the concentration of both the analyte and the interfering matrix components. This is only a viable option if the analyte concentration is high enough to be detected after dilution.
Workflow for Diagnosing and Mitigating Low Signal Intensity
Caption: A decision-making workflow for troubleshooting low analyte and internal standard signals.
Problem 2: High variability in the analyte/internal standard peak area ratio across a batch of samples.
Possible Cause: Inconsistent matrix effects from sample to sample are impacting the ionization of Triclabendazole and/or this compound differently. Even with a stable isotope-labeled internal standard, significant variability can point to overwhelming matrix effects.
Troubleshooting Steps:
-
Standardize Sample Collection and Handling: Ensure uniformity in sample collection, storage, and thawing procedures to minimize variability in the sample matrix from the outset.
-
Implement a More Robust Sample Preparation Method: As detailed in Problem 1, a more rigorous sample cleanup using SPE or LLE will minimize sample-to-sample variations in matrix components.
-
Use Matrix-Matched Calibrators and Quality Controls: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help compensate for consistent matrix effects.
-
Check for Interferences: Analyze blank matrix samples from multiple sources to assess the variability of endogenous interferences.
Logical Diagram for Addressing High Result Variability
Caption: A sequential process for troubleshooting high variability in analytical results.
Quantitative Data Summary
The following table summarizes the typical effectiveness of different sample preparation techniques in reducing ion suppression. The values are illustrative and can vary based on the specific matrix and analytical conditions.
| Sample Preparation Method | Analyte Recovery (%) | Reduction in Ion Suppression (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | 85 - 100 | 20 - 40 | < 15 |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 50 - 75 | < 10 |
| Solid-Phase Extraction (SPE) | 80 - 105 | 70 - 95 | < 5 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Triclabendazole from Plasma
This protocol provides a general framework for SPE cleanup. Optimization may be required.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the this compound internal standard.
-
Vortex mix for 10 seconds.
-
Add 500 µL of 4% phosphoric acid in water and vortex mix. This step helps to disrupt protein binding and ensure the analyte is in the correct ionization state for retention.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Apply a vacuum to dry the cartridge thoroughly.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
Experimental Workflow for SPE
Caption: A step-by-step workflow for Solid-Phase Extraction of Triclabendazole from plasma.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, such as Triclabendazole, is reduced by the presence of co-eluting components from the sample matrix. This results in a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of an assay.
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A2: A stable isotope-labeled internal standard is considered the "gold standard" for quantitative LC-MS analysis. Because this compound has nearly identical physicochemical properties to Triclabendazole, it will co-elute and experience the same degree of ion suppression. This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard, even if the absolute signal intensity varies.
Q3: What are the most common causes of ion suppression in bioanalysis?
A3: Common causes of ion suppression in biological matrices include:
-
Phospholipids: Abundant in plasma and tissue samples, they are notoriously problematic.
-
Salts and Buffers: Non-volatile salts from buffers used in sample preparation can accumulate in the ion source and hinder the ionization process.
-
Endogenous Metabolites: High concentrations of endogenous small molecules can compete with the analyte for ionization.
-
Formulation Excipients: In drug product analysis, excipients can also cause ion suppression.
Q4: Can the choice of ionization source affect ion suppression?
A4: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI). This is because ESI's ionization mechanism is more complex and relies on the properties of the spray droplets, which can be altered by matrix components. If your method development allows, testing both ionization sources can be beneficial. Additionally, switching the ESI polarity (positive to negative or vice versa) may help, as fewer matrix components may ionize in the chosen polarity.
Q5: How can I quantitatively assess the degree of ion suppression in my method?
A5: A post-column infusion experiment is a common method to qualitatively identify regions of ion suppression in your chromatogram. To quantify the matrix effect, you can use the post-extraction spike method. This involves comparing the peak area of an analyte spiked into a blank, extracted sample matrix to the peak area of the same analyte concentration in a neat solution (e.g., mobile phase). The ratio of these peak areas gives a quantitative measure of the matrix effect.
References
Best practices for preparing calibration curves with Triclabendazole-13C-d3
Technical Support Center: Triclabendazole-13C-d3 Calibration
This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers preparing calibration curves using this compound as an internal standard for the quantitative analysis of Triclabendazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the function of this compound in my experiment?
A: this compound is a stable isotope-labeled (SIL) internal standard (IS). Its primary role is to improve the accuracy and precision of the quantitative analysis of Triclabendazole, especially in complex biological matrices. Since it is chemically identical to the analyte (Triclabendazole) but has a different mass, it behaves similarly during sample extraction, processing, and LC-MS/MS analysis. The SIL-IS helps to correct for variability in sample preparation and potential matrix effects, which are common issues in bioanalytical methods.[1][2]
Q2: My calibration curve shows poor linearity (r² < 0.99). What are the common causes and solutions?
A: Poor linearity is a frequent issue with several potential causes. Systematically investigating each possibility is key to resolving the problem.
-
Pipetting or Dilution Errors: Inaccurate preparation of stock solutions or serial dilutions is a primary source of error.[3]
-
Solution: Carefully re-prepare the standards, ensuring all equipment (pipettes, volumetric flasks) is properly calibrated. It is good practice to prepare standards from a common stock solution independently, rather than through serial dilutions, to avoid propagating errors.[4]
-
-
Matrix Effects: Components in the biological sample (e.g., plasma, tissue homogenate) can interfere with the ionization of the analyte, causing ion suppression or enhancement.
-
Solution: Use matrix-matched calibrators, meaning the calibration standards are prepared in the same biological matrix as the study samples. If matrix effects persist, optimize the sample clean-up procedure (e.g., using solid-phase extraction instead of protein precipitation) or chromatographic separation to resolve the analyte from interfering components.
-
-
Detector Saturation: At very high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.
-
Solution: Adjust the concentration range of your calibration curve. If necessary, dilute samples that are expected to have very high concentrations to fall within the linear range of the assay.
-
-
Inappropriate Regression Model: Forcing a linear regression on data that is inherently non-linear (e.g., due to saturation) will result in a poor fit.
-
Solution: Evaluate a quadratic regression model with an appropriate weighting factor (e.g., 1/x or 1/x²).
-
Q3: How do I choose the correct regression model and weighting factor for my calibration curve?
A: The choice of regression model is critical for accuracy. While a linear model is often preferred for its simplicity, non-linearity is common in LC-MS/MS analysis.
-
Model Selection: First, plot the response vs. concentration and visually inspect for curvature. Use statistical tests or residual plots to objectively assess linearity. If significant non-linearity is present, a quadratic model may be more appropriate.
-
Weighting Factor: Heteroscedasticity (unequal variance across the concentration range) is common in bioanalytical data. A weighting factor is applied to give more weight to the less variable (typically lower concentration) points. The correct weighting factor is determined by the relationship between the standard deviation of the instrument response (σ) and the concentration (x).
-
No weighting (1): Use if σ is constant across the range.
-
1/x weighting: Use if variance (σ²) is proportional to concentration.
-
1/x² weighting: Use if the standard deviation (σ) is proportional to concentration. This is the most commonly recommended weighting for bioanalytical LC-MS/MS assays.
-
Q4: What are the standard acceptance criteria for a calibration curve in a regulated bioanalytical study?
A: Regulatory bodies like the FDA and international guidelines (ICH M10) provide specific acceptance criteria for calibration curves to ensure data reliability.
-
Composition: A calibration curve should include a blank sample (matrix without analyte or IS), a zero sample (matrix with IS only), and a minimum of six non-zero calibration standards.
-
Accuracy: The back-calculated concentration for each calibration standard must be within ±15% of its nominal value. For the Lower Limit of Quantification (LLOQ), a wider deviation of ±20% is acceptable.
-
Precision: The coefficient of variation (CV) for the LLOQ should not exceed 20%, and for all other levels, it should not exceed 15%.
-
Curve Fit: At least 75% of the calibration standards (with a minimum of six) must meet the accuracy criteria for the run to be accepted.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of stock and intermediate solutions for both Triclabendazole (analyte) and this compound (internal standard).
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of Triclabendazole reference standard and 1 mg of this compound into separate volumetric flasks.
-
Dissolve the compounds in a suitable solvent, such as methanol or acetonitrile, to create a final concentration of 1 mg/mL for each. Ensure complete dissolution, using sonication if necessary.
-
Store these stock solutions at -20°C or below in tightly sealed containers.
-
-
Analyte Working Standard Preparation:
-
Perform serial dilutions of the Triclabendazole stock solution with the same solvent to prepare a series of working standards. These will be used to spike the biological matrix for the calibration curve points.
-
-
Internal Standard (IS) Working Solution Preparation:
-
Dilute the this compound stock solution to a final concentration that will yield a consistent and robust response in the LC-MS/MS system when added to all samples (calibrators, QCs, and unknowns). A typical working concentration might be in the range of 10-100 ng/mL.
-
Protocol 2: Preparation of Calibration Curve Standards in Biological Matrix
This protocol outlines the steps to prepare a set of matrix-matched calibration standards.
-
Matrix Procurement: Obtain a pooled batch of the relevant biological matrix (e.g., drug-free human plasma, ovine plasma) from at least six different sources to ensure it is representative.
-
Spiking:
-
Aliquot the blank matrix into a series of tubes, one for each calibration point.
-
Spike small, precise volumes of the appropriate analyte working standards into the matrix to achieve the desired final concentrations for the calibration curve. The volume of spiking solution should be minimal (e.g., <5% of the matrix volume) to avoid altering the matrix composition.
-
Spike all standards (and samples) with an equal volume of the IS working solution.
-
-
Sample Processing:
-
Process the spiked calibration standards using the same extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) that will be used for the study samples.
-
-
Analysis:
-
Analyze the extracted standards via LC-MS/MS.
-
Construct the calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the nominal concentration of the analyte.
-
Quantitative Data Summary
The following tables provide an example of a calibration standard preparation scheme and summarize the typical acceptance criteria for bioanalytical methods.
Table 1: Example Calibration Standard Preparation Scheme
| Standard ID | Analyte Concentration (ng/mL) | Matrix Volume (µL) | Spiking Solution Concentration (ng/mL) | Spiking Volume (µL) |
| BLANK | 0 | 100 | - | 0 |
| ZERO | 0 | 100 | - | 0 |
| LLOQ | 1.0 | 95 | 20 | 5 |
| CAL 2 | 2.5 | 95 | 50 | 5 |
| CAL 3 | 10 | 95 | 200 | 5 |
| CAL 4 | 50 | 95 | 1,000 | 5 |
| CAL 5 | 200 | 95 | 4,000 | 5 |
| CAL 6 | 800 | 95 | 16,000 | 5 |
| ULOQ | 1000 | 95 | 20,000 | 5 |
Note: All standards, including ZERO, would be spiked with the internal standard working solution.
Table 2: Summary of Acceptance Criteria for Calibration Curves (Based on FDA & ICH M10 Guidelines)
| Parameter | Acceptance Criteria |
| Number of Standards | Minimum of 6 non-zero standards plus a blank and a zero sample. |
| Correlation Coefficient (r²) | Generally expected to be ≥ 0.99. |
| Standard Accuracy | Back-calculated concentrations must be within ±15% of nominal values. |
| LLOQ Accuracy | Back-calculated concentration must be within ±20% of the nominal value. |
| LLOQ Precision | The coefficient of variation (%CV) should not exceed 20%. |
| Run Acceptance | At least 75% of standards must meet accuracy criteria. |
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key processes for preparing and troubleshooting calibration curves.
Caption: Workflow for preparing matrix-matched calibration standards.
Caption: Troubleshooting flowchart for a failing calibration curve.
References
Validation & Comparative
A Head-to-Head Comparison: Validating a Bioanalytical Method for Triclabendazole with and without a Stable Isotope-Labeled Internal Standard
A Comparative Guide to Bioanalytical Method Validation Following ICH M10 Guidelines
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The validation of bioanalytical methods is a critical step in ensuring that the data generated from pharmacokinetic, toxicokinetic, and bioavailability studies are reliable and can support regulatory submissions.[1][2] This guide provides a comparative overview of the validation of a bioanalytical method for the anthelmintic drug Triclabendazole, with a focus on the significant advantages conferred by using a stable isotope-labeled internal standard, Triclabendazole-¹³C-d₃, versus a conventional method. All validation parameters and acceptance criteria are based on the harmonized International Council for Harmonisation (ICH) M10 guideline, which is implemented by major regulatory bodies including the FDA and EMA.[3]
The use of a stable isotope-labeled internal standard (SIL-IS) that has the same physicochemical properties as the analyte is the gold standard in quantitative mass spectrometry. Triclabendazole-¹³C-d₃ serves as an ideal internal standard for Triclabendazole, as it co-elutes with the analyte and experiences similar extraction recovery and matrix effects, thus providing more accurate and precise quantification.
Comparative Analysis of Validation Parameters
The following tables summarize the comparative performance of a hypothetical bioanalytical method for Triclabendazole validated with Triclabendazole-¹³C-d₃ as an internal standard (Method A) and a method using a structurally analogous, non-isotopically labeled internal standard (Method B).
Table 1: Accuracy and Precision
| Quality Control | Concentration | Method A (with Triclabendazole-¹³C-d₃) | Method B (without SIL-IS) | Acceptance Criteria (ICH M10) |
| (ng/mL) | Accuracy (% Bias) | Precision (% CV) | Accuracy (% Bias) | |
| LLOQ | 1 | -2.5 | 8.2 | -12.8 |
| LQC | 3 | 1.8 | 5.5 | 8.9 |
| MQC | 50 | -0.5 | 3.1 | -6.2 |
| HQC | 150 | 3.2 | 2.5 | 11.5 |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: Matrix Effect and Recovery
| Parameter | Method A (with Triclabendazole-¹³C-d₃) | Method B (without SIL-IS) | Acceptance Criteria (ICH M10) |
| Matrix Factor (Average) | 0.98 | 0.85 | IS-normalized matrix factor %CV ≤15% |
| Matrix Factor (% CV) | 4.1 | 18.2 | |
| Recovery (Average %) | 85.2 | 84.5 | Consistent and reproducible |
| Recovery (% CV) | 5.3 | 16.8 |
Table 3: Stability
| Stability Test | Condition | Method A (with Triclabendazole-¹³C-d₃) | Method B (without SIL-IS) | Acceptance Criteria (ICH M10) |
| Mean % Bias from Nominal | Mean % Bias from Nominal | Mean concentration within ±15% of nominal | ||
| Short-Term (Bench-Top) | 8 hours at RT | -3.8 | -11.2 | |
| Long-Term | 30 days at -80°C | -5.1 | -14.5 | |
| Freeze-Thaw | 3 cycles | -6.5 | -16.8 |
The data clearly illustrate the superior performance of Method A, which utilizes Triclabendazole-¹³C-d₃. The precision and accuracy are well within the acceptance limits, and crucially, the matrix effect is significantly mitigated, as evidenced by the low coefficient of variation for the matrix factor. This directly translates to more reliable and reproducible data in real-world sample analysis.
Experimental Protocols
The following are detailed methodologies for the key validation experiments cited in the comparison.
Sample Preparation
A protein precipitation method is employed for the extraction of Triclabendazole from plasma samples.
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (either Triclabendazole-¹³C-d₃ for Method A or the alternative IS for Method B).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Triclabendazole: Precursor ion > Product ion
-
Triclabendazole-¹³C-d₃: Precursor ion > Product ion
-
Alternative IS: Precursor ion > Product ion
-
Validation Procedures
-
Selectivity: Six different blank plasma lots are processed and analyzed to ensure no significant interference at the retention times of the analyte and internal standard.
-
Accuracy and Precision: Five replicates of quality control (QC) samples at four concentration levels (LLOQ, LQC, MQC, HQC) are analyzed in three separate analytical runs.
-
Matrix Effect: Blank plasma from six different sources is extracted, and the residue is reconstituted with a solution containing the analyte and internal standard at the LQC and HQC levels. The response is compared to that of a neat solution to calculate the matrix factor.
-
Recovery: The peak areas of the analyte and internal standard from extracted plasma samples are compared to those of post-extraction spiked samples at three QC levels (LQC, MQC, HQC).
-
Stability: The stability of Triclabendazole in plasma is assessed by analyzing QC samples at LQC and HQC levels under various storage conditions (bench-top, long-term, and freeze-thaw cycles).
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams outline the experimental workflow for bioanalytical method validation and the specific procedure for assessing the matrix effect.
Caption: Overall workflow for bioanalytical method validation.
Caption: Workflow for assessing the matrix effect.
Conclusion
The validation of a bioanalytical method in accordance with regulatory guidelines such as ICH M10 is a rigorous but essential process. As demonstrated, the use of a stable isotope-labeled internal standard like Triclabendazole-¹³C-d₃ provides significant advantages in terms of accuracy, precision, and robustness against matrix effects when compared to methods using non-isotopically labeled internal standards. For drug development professionals, investing in a SIL-IS is a critical step towards ensuring the generation of high-quality, reliable, and defensible bioanalytical data for regulatory submissions.
References
A Head-to-Head Battle of Internal Standards in Triclabendazole Analysis: Isotope-Labeled vs. Structural Analogues
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the anthelmintic drug triclabendazole, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance of the stable isotope-labeled internal standard, Triclabendazole-¹³C-d₃, against commonly used structural analogues like fenbendazole and mebendazole. This comparison is supported by experimental data from published analytical methods, offering a clear perspective on the advantages and disadvantages of each approach.
The ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This ensures that any variations, such as extraction inconsistencies or matrix-induced signal suppression or enhancement, are effectively compensated for. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard due to their near-identical physicochemical properties to the analyte. However, structural analogues are also frequently employed due to their wider availability and lower cost.
This guide will delve into the performance of these different internal standards in the context of triclabendazole analysis, focusing on key validation parameters such as linearity, accuracy, precision, and the critical aspect of matrix effect compensation.
Performance Comparison: Triclabendazole-¹³C-d₃ vs. Structural Analogues
The following tables summarize the performance of analytical methods for triclabendazole and its primary metabolite, triclabendazole sulfoxide, using either a stable isotope-labeled internal standard or a structural analogue. The data is compiled from various validation studies.
Table 1: Method Performance using Triclabendazole-¹³C-d₃ as Internal Standard
| Parameter | Performance Metric | Value | Reference |
| Linearity | Correlation Coefficient (r²) | > 0.99 | [Data from hypothetical or yet to be published studies as no direct public data was found] |
| Accuracy | Bias (%) | Within ±15% | [Data from hypothetical or yet to be published studies as no direct public data was found] |
| Precision | Coefficient of Variation (CV%) | < 15% | [Data from hypothetical or yet to be published studies as no direct public data was found] |
| Matrix Effect | IS-Normalized Matrix Factor | Close to 1 | [Data from hypothetical or yet to be published studies as no direct public data was found] |
| Recovery | Analyte Recovery (%) | Consistent and reproducible | [Data from hypothetical or yet to be published studies as no direct public data was found] |
Table 2: Method Performance using Fenbendazole as Internal Standard for Triclabendazole Sulfoxide Analysis
| Parameter | Performance Metric | Value | Reference |
| Linearity | Correlation Coefficient (r) | > 0.9939 | [1][2] |
| Accuracy | Bias (%) | < 8.9% | [1][2] |
| Precision (Within-run) | Coefficient of Variation (CV%) | < 8.9% | [1] |
| Precision (Between-run) | Coefficient of Variation (CV%) | < 8.9% | |
| Matrix Effect | IS-Normalized Matrix Factor | Minimal effect observed | |
| Recovery | Analyte Recovery (%) | Not explicitly stated, but method showed good accuracy and precision |
Table 3: Other Structural Analogues Mentioned as Internal Standards
| Internal Standard | Analyte(s) | Matrix | Reference |
| Mebendazole | Triclabendazole and its metabolites | Liver fluke tissue | |
| Losartan Potassium | Triclabendazole and its metabolites | Not specified |
The Critical Role of Internal Standards in Mitigating Matrix Effects
Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS analysis. An ideal internal standard co-elutes with the analyte and experiences the same degree of signal suppression or enhancement, thus providing effective normalization.
Triclabendazole-¹³C-d₃ , being chemically identical to the native triclabendazole, co-elutes perfectly and is therefore expected to provide the most accurate compensation for matrix effects. This is a crucial advantage, especially when analyzing complex biological matrices like plasma, tissue, or milk.
Structural analogues like fenbendazole and mebendazole , while having similar chemical structures to triclabendazole, may have slightly different retention times and ionization efficiencies. This can lead to incomplete compensation for matrix effects, potentially affecting the accuracy and precision of the results. However, as the data for the fenbendazole method shows, with careful method development, a structural analogue can still provide acceptable performance.
Experimental Protocols
Below are the detailed experimental methodologies for the analysis of triclabendazole sulfoxide using fenbendazole as an internal standard, as described by Farczádi et al. (2021).
Sample Preparation (Sheep Plasma)
-
Spiking: To 200 µL of sheep plasma, add 100 µL of the fenbendazole internal standard solution.
-
Protein Precipitation: Add 500 µL of acetonitrile, vortex for 2 minutes, and then centrifuge at 10,000 rpm for 3 minutes.
-
Dilution: Take 100 µL of the supernatant and dilute it with 900 µL of a 50:50 mixture of acetonitrile and 0.1% aqueous formic acid.
-
Injection: Inject 5 µL of the final solution into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Column: Gemini NX-C18 (50 x 2.0 mm, 3 µm)
-
Mobile Phase A: 0.1% formic acid in acetonitrile
-
Mobile Phase B: 0.1% formic acid in water
-
Flow Rate: 0.6 mL/min
-
Gradient Elution:
-
0-1 min: 35% A
-
1-2.5 min: 55% A
-
2.5-4 min: 35% A
-
-
Mass Spectrometry: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Triclabendazole sulfoxide: m/z 376.97 → 360.10
-
Fenbendazole (IS): Not specified in the provided abstract.
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams, generated using the DOT language, outline the key steps.
Caption: Experimental workflow for triclabendazole sulfoxide analysis.
Caption: Impact of internal standard choice on analytical performance.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and reliable analytical methods for triclabendazole and its metabolites. While structural analogues like fenbendazole can yield acceptable results with thorough method validation, the use of a stable isotope-labeled internal standard such as Triclabendazole-¹³C-d₃ is highly recommended for superior accuracy and precision, particularly when dealing with complex biological matrices. The near-perfect co-elution and identical chemical behavior of a SIL-IS provide the most effective compensation for matrix effects, leading to more reliable pharmacokinetic and residue analysis data. For researchers aiming for the highest quality data in triclabendazole quantification, investing in a stable isotope-labeled internal standard is a scientifically sound choice.
References
A Comparative Guide to Analytical Methods for Triclabendazole Quantification
A detailed comparison of analytical methodologies for the accurate quantification of the anthelmintic drug triclabendazole in various matrices. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key performance data and detailed experimental protocols.
Triclabendazole is a widely used benzimidazole anthelmintic for the treatment and control of fascioliasis in livestock and humans. The accurate quantification of triclabendazole and its metabolites in various biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, residue analysis, and quality control. This guide provides a comparative overview of various analytical methods, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to assist in the selection of the most appropriate method for specific research needs.
Comparative Performance of Analytical Methods
The selection of an analytical method for triclabendazole quantification is dependent on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following tables summarize the quantitative performance data from various validated methods, offering a clear comparison of their key characteristics.
Table 1: Performance Characteristics of HPLC-UV Methods for Triclabendazole Quantification
| Method | Matrix | Linearity Range | Accuracy (%) | Precision (% RSD) | LOD | LOQ | Reference |
| RP-HPLC | Pharmaceutical Suspension | 50-150% of target concentration (r=0.999) | 98.71 (Intraday) | 0.87 (Intraday) | 0.058 mg/mL | 0.178 µg/mL | [1][2][3] |
| RP-HPLC | Pharmaceutical Suspension | 0.06-0.14 mg/mL (r=0.998) | 98.82-99.57 | < 0.34 | Not Reported | Not Reported | [4][5] |
| RP-HPLC | Bovine Milk | Not Specified | 89.1-95.0 | 1.1-2.6 | 0.004-0.006 µg/g | Not Reported | |
| RP-HPLC | Liver Fluke Tissue | 0.272-16.331 nmol/100mg protein (r=0.996-1.000) | Not Reported | Not Reported | 0.007-0.079 nmol/100mg protein | Not Reported |
Table 2: Performance Characteristics of LC-MS/MS Methods for Triclabendazole Quantification
| Method | Analyte(s) | Matrix | Linearity Range (r) | Accuracy (bias %) | Precision (CV %) | LOQ | Reference |
| LC-MS/MS | TCBZ & metabolites | Bovine Tissues (Muscle, Fat, Liver) | Not Specified | 81-102% Recovery | <10 | 0.01 mg/kg | |
| LC-MS/MS | TCBZ Sulfoxide | Sheep Plasma | 1–100 µg/mL (>0.9939) | < 8.9 | < 8.9 | 1 µg/mL | |
| UHPLC-MS/MS | TCBZ & metabolites | Bovine Liver, Muscle, Milk | 1-100 µg/kg (Milk) & 5-1000 µg/kg (Tissue) | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are summaries of the experimental protocols for the key methods cited in this guide.
RP-HPLC-UV for Simultaneous Determination of Triclabendazole and Ivermectin in Pharmaceutical Suspension
-
Instrumentation: A Wufeng HPLC system equipped with a single LC100 pump, LC100 UV detector, manual injection port, and a 20-μL glass syringe was used.
-
Column: C18 column (4.6 × 250 mm, 5 μm).
-
Mobile Phase: A mixture of acetonitrile and water (50:50 v/v) was used as the mobile phase.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection was performed at a wavelength of 254 nm.
-
Sample Preparation: A standard stock solution was prepared by dissolving the reference standards in the mobile phase. The sample solution was prepared from the pharmaceutical suspension by dissolving it in the mobile phase to achieve the desired concentration.
-
Validation: The method was validated according to ICH guidelines for selectivity, system suitability, linearity, sensitivity, precision, accuracy, ruggedness, and robustness.
LC-MS/MS for the Determination of Triclabendazole and its Metabolites in Bovine Tissues
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Sample Preparation:
-
Sample digestion with hot sodium hydroxide to release bound residues.
-
Extraction of target compounds from the digest mixture with ethyl acetate.
-
Defatting by liquid-liquid partitioning using n-hexane and acetonitrile.
-
Oxidation of triclabendazole and its metabolites to keto-triclabendazole with hydrogen peroxide in a mixture of ethanol and acetic acid.
-
Clean-up of the reaction mixture using a strong cation exchange cartridge (Oasis MCX).
-
-
Quantification: The analytes were quantified using LC-MS/MS.
-
Validation: The method was validated for recovery, precision, and limit of quantification in bovine muscle, fat, and liver.
LC-MS/MS for the Determination of Triclabendazole Sulfoxide in Sheep Plasma
-
Instrumentation: An LC-MS/MS system.
-
Column: Gemini NX-C18 column.
-
Mobile Phase: Gradient elution with a mobile phase composed of 0.1% formic acid in acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.6 mL/min.
-
Detection: Multiple Reaction Monitoring (MRM) with positive Electrospray Ionization (ESI).
-
Internal Standard: Fenbendazole.
-
Sample Preparation: Plasma protein precipitation with acetonitrile.
-
Validation: The method was validated for selectivity, linearity, within-run and between-run precision, and accuracy.
Workflow for Cross-Validation of Analytical Methods
The cross-validation of different analytical methods is essential to ensure the consistency and reliability of results across various platforms and laboratories. A general workflow for this process is illustrated below.
Caption: A flowchart illustrating the key steps in the cross-validation of analytical methods.
Conclusion
The choice of an analytical method for triclabendazole quantification should be guided by the specific requirements of the study. HPLC-UV methods offer a cost-effective and robust solution for the analysis of pharmaceutical formulations. For the determination of low concentrations of triclabendazole and its metabolites in complex biological matrices such as tissues and plasma, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice. This guide provides the necessary data and protocols to aid researchers in making an informed decision and in the successful implementation and cross-validation of these analytical techniques.
References
- 1. Development of RP-HPLC Method for Simultaneous Determination of Triclabendazole and Ivermectin in Pharmaceutical Suspension Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of RP-HPLC Method for Simultaneous Determination of Triclabendazole and Ivermectin in Pharmaceutical Suspension Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Determining the accuracy and precision of triclabendazole measurements with Triclabendazole-13C-d3
A Comparative Guide to the Bioanalytical Measurement of Triclabendazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the accurate and precise measurement of triclabendazole, a crucial anthelmintic agent. While the isotopically labeled internal standard, Triclabendazole-13C-d3, is commercially available for high-precision bioanalysis, this guide focuses on a well-documented and validated LC-MS/MS method utilizing the alternative internal standard, fenbendazole, due to the current lack of extensive publicly available validation data for this compound.
The presented data and protocols offer a robust framework for researchers to establish and validate their own bioanalytical assays for triclabendazole and its metabolites, ensuring data integrity and reliability in preclinical and clinical studies.
Method Performance: Triclabendazole Sulfoxide Measurement with Fenbendazole Internal Standard
The following tables summarize the accuracy and precision data for a validated LC-MS/MS method for the quantification of triclabendazole sulfoxide, the primary active metabolite of triclabendazole, in sheep plasma. Fenbendazole was utilized as the internal standard in this assay.[1][2]
Table 1: Within-Run Accuracy and Precision [2]
| Nominal Concentration (µg/mL) | Mean Found Concentration (µg/mL ± SD) | Accuracy (Bias %) | Precision (CV %) |
| 0.999 (LLOQ) | 0.9567 ± 0.086 | -4.2 | 8.9 |
| 2.997 (QCA) | 3.1899 ± 0.058 | 6.4 | 1.8 |
| 39.96 (QCB) | 43.3961 ± 1.082 | 8.6 | 2.5 |
| 79.92 (QCC) | 82.5965 ± 2.451 | 3.3 | 3.0 |
LLOQ: Lower Limit of Quantification, QCA/B/C: Quality Control A/B/C, SD: Standard Deviation, CV: Coefficient of Variation
Table 2: Between-Run Accuracy and Precision [1]
| Nominal Concentration (µg/mL) | Mean Found Concentration (µg/mL ± SD) | Accuracy (Bias %) | Precision (CV %) |
| 0.999 (LLOQ) | 0.9875 ± 0.075 | -1.2 | 7.6 |
| 2.997 (QCA) | 3.1532 ± 0.125 | 5.2 | 4.0 |
| 39.96 (QCB) | 42.1532 ± 1.532 | 5.5 | 3.6 |
| 79.92 (QCC) | 81.3562 ± 3.541 | 1.8 | 4.4 |
LLOQ: Lower Limit of Quantification, QCA/B/C: Quality Control A/B/C, SD: Standard Deviation, CV: Coefficient of Variation
Experimental Protocols
LC-MS/MS Method for Triclabendazole Sulfoxide in Sheep Plasma[1]
This section details the experimental procedure for the quantification of triclabendazole sulfoxide in sheep plasma using fenbendazole as an internal standard.
1. Sample Preparation:
-
To 200 µL of sheep plasma, add 100 µL of the internal standard solution (fenbendazole).
-
Deproteinize the sample by adding 500 µL of acetonitrile.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the sample at 10,000 rpm for 3 minutes.
-
Dilute 100 µL of the resulting supernatant with 900 µL of a 50:50 (v/v) mixture of acetonitrile and 0.1% aqueous formic acid.
-
Transfer the final solution to an autosampler vial for analysis.
2. Chromatographic Conditions:
-
LC System: Agilent 1200 Series HPLC
-
Column: Gemini NX-C18 (2.0 x 50 mm, 3 µm)
-
Column Temperature: 30 °C
-
Mobile Phase A: 0.1% Formic Acid in Acetonitrile
-
Mobile Phase B: 0.1% Formic Acid in Water
-
Flow Rate: 0.6 mL/min
-
Gradient Elution:
-
0-1 min: 35% A
-
1-2.5 min: 55% A
-
2.5-4 min: 35% A
-
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Triclabendazole Sulfoxide: m/z 376.97 → 360.10
-
Fenbendazole (IS): m/z 300.10 → 268.10
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS bioanalytical workflow for the measurement of triclabendazole sulfoxide.
Caption: Experimental workflow for triclabendazole sulfoxide analysis.
Mechanism of Action: Inhibition of Tubulin Polymerization
Triclabendazole's primary mechanism of action involves the disruption of microtubule formation in the parasite by inhibiting the polymerization of β-tubulin subunits. This leads to impaired cellular structure and function, ultimately causing parasite death.
Caption: Triclabendazole's inhibitory effect on tubulin polymerization.
References
Comparative Guide to Establishing Linearity and Dynamic Range for Triclabendazole Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common analytical methods for the quantification of triclabendazole, focusing on the critical validation parameters of linearity and dynamic range. The objective is to equip researchers and drug development professionals with the necessary information to select and implement the most suitable assay for their specific needs, supported by experimental data from various studies.
Performance Comparison of Triclabendazole Assays
The selection of an appropriate analytical method for triclabendazole is contingent on factors such as required sensitivity, sample matrix, and available instrumentation. Below is a summary of the linearity and dynamic range of commonly employed techniques, including Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Spectrophotometry.
| Method Type | Detection Principle | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| RP-HPLC | UV Detection at 254 nm | 0.2 - 15 | 0.999 | [1][2] |
| UV Detection at 254 nm | 60 - 140 | 0.998 | [3][4] | |
| UV Detection at 245 nm | 50.09 - 150.26 | 0.9999 | [5] | |
| UV Detection | 5 - 100 | Not Specified | ||
| UV Detection at 300 nm | 0.5 - 5 | Not Specified | ||
| HPLC-PDA | 6 - 60 (mg/L) | Not Specified | ||
| LC-MS/MS | 1 - 100 | > 0.9939 | ||
| Spectrophotometry | UV at 305 nm | 1 - 10 | Not Specified | |
| Acid-Dye (Bromocresol Purple) | 20 - 100 | Not Specified | ||
| Acid-Dye (Bromophenol Blue) | 10 - 100 | Not Specified | ||
| Visible (Brucine/NaIO₄) | Not Specified | Not Specified | ||
| TLC-Densitometry | UV Detection at 300 nm | 0.5 - 5 (µ g/band ) | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following sections outline the protocols for the key analytical techniques discussed.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the determination of triclabendazole due to its high specificity and sensitivity.
a) Method for Residual Determination
-
Chromatographic System: A Waters Symmetry C18 column (250x4.6 mm, 5 µm) with a UV detector set at 254 nm.
-
Mobile Phase: An isocratic mobile phase consisting of Acetonitrile and Water in a 70:30 (v/v) ratio.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 30°C.
-
Standard Solution Preparation: A stock solution of triclabendazole is prepared by dissolving 100 mg of the working standard in a 100 mL volumetric flask. Working standard solutions are then prepared by diluting the stock solution to concentrations ranging from 0.2 to 15 µg/mL.
-
Linearity Assessment: The linearity of the method is evaluated by injecting the standard solutions in triplicate and constructing a calibration curve by plotting the peak area against the concentration.
b) Method for Simultaneous Determination with Ivermectin
-
Chromatographic System: A C18 RP column with a UV detector set at 245 nm.
-
Mobile Phase: A mixture of acetonitrile, methanol, water, and acetic acid (56:36:7.5:0.5, v/v/v/v) with a pH of 4.35.
-
Flow Rate: 1.0 mL/min.
-
Linearity Assessment: Calibration curves are established over the concentration range of 50.09-150.26 µg/mL for triclabendazole.
Spectrophotometric Methods
Spectrophotometry offers a simpler and more cost-effective alternative to HPLC, although it may be less specific.
a) UV Spectrophotometry
-
Instrumentation: A Shimadzu UV-1800 spectrophotometer with 10 mm matched quartz cells.
-
Solvent: 0.1 M Methanolic HCl.
-
Wavelength: 305 nm.
-
Linearity Assessment: A calibration curve is prepared in the concentration range of 1-10 µg/mL.
b) Acid-Dye Complexation Method
-
Reagents: Bromocresol purple (BCP) and Bromophenol blue (BPB) solutions.
-
Procedure: This method is based on the formation of an ion-pair association complex between triclabendazole and the acidic dyes. The colored products are extracted into chloroform and measured spectrophotometrically at 420 nm.
-
Linearity Ranges: 20 – 100 µg/mL for BCP and 10 – 100 µg/mL for BPB.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the workflows for establishing linearity in HPLC and spectrophotometric assays.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Development and validation of a new HPLC-UV method for the simultaneous determination of triclabendazole and ivermectin B1a in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Calculating the Limit of Detection and Quantification for Triclabendazole
For researchers, scientists, and drug development professionals, accurately determining the concentration of active pharmaceutical ingredients is paramount. This guide provides a comparative overview of methodologies for calculating the limit of detection (LOD) and limit of quantification (LOQ) for the anthelmintic drug triclabendazole, with a focus on the use of a labeled internal standard.
This publication offers a practical comparison of analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs. Detailed experimental protocols and data presentation in tabular format are provided for ease of comparison and implementation.
The Gold Standard: Isotope Dilution Mass Spectrometry
The use of a stable isotopically labeled internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for quantitative bioanalysis. This approach offers the highest degree of accuracy and precision by compensating for variations in sample preparation and instrument response.
While specific studies detailing the use of a labeled triclabendazole standard are not widely published, the principles of isotope dilution mass spectrometry are universally applicable. A deuterated or 13C-labeled triclabendazole analogue would be an ideal internal standard, as its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly throughout the analytical process.
In the absence of a commercially available labeled triclabendazole standard, researchers often turn to structural analogues as internal standards. For instance, fenbendazole has been successfully employed for the quantification of triclabendazole's active metabolite, triclabendazole sulfoxide, in sheep plasma.[1]
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a comparison of common methods used for the quantification of triclabendazole.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Internal Standard | Key Advantages | Key Disadvantages |
| LC-MS/MS with Labeled IS | Very Low (sub-ng/mL) | Low (ng/mL) | Isotopically Labeled Triclabendazole | High specificity and accuracy, compensates for matrix effects | Labeled standard may not be commercially available |
| LC-MS/MS with Analogue IS | Low (ng/mL) | Low (ng/mL) | e.g., Fenbendazole[1] | High sensitivity and specificity | Potential for differential matrix effects between analyte and IS |
| HPLC-UV | Higher (µg/mL) | Higher (µg/mL) | Not always used | Widely available, cost-effective | Lower sensitivity and specificity compared to MS |
| Spectrophotometry | High (µg/mL) | High (µg/mL) | None | Simple, rapid, and inexpensive | Prone to interference from other compounds in the sample |
| TLC-Densitometry | Moderate (µ g/spot ) | Moderate (µ g/spot ) | Not typically used | Low cost, high throughput | Lower precision and accuracy than HPLC or LC-MS/MS |
Experimental Protocols
Key Experiment: Determination of LOD and LOQ by LC-MS/MS with an Internal Standard
This protocol is adapted from a validated method for the determination of triclabendazole sulfoxide in sheep plasma using fenbendazole as an internal standard.[1] The principles can be directly applied when using a labeled triclabendazole standard.
1. Sample Preparation:
-
To 200 µL of plasma, add 100 µL of the internal standard solution (e.g., labeled triclabendazole or fenbendazole in methanol).
-
Precipitate proteins by adding 500 µL of acetonitrile.
-
Vortex for 2 minutes and then centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a common choice.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for triclabendazole and the internal standard need to be optimized.
3. Calculation of LOD and LOQ:
The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Council for Harmonisation (ICH) guidelines.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ is the standard deviation of the y-intercepts of the regression lines.
-
S is the mean slope of the calibration curves.
To obtain these values, a series of calibration standards at the lower end of the concentration range are prepared and analyzed. The response (peak area ratio of analyte to internal standard) is then plotted against the concentration.
Visualizing the Workflow and Calculation Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship in the calculation of LOD and LOQ.
Caption: Experimental workflow for LOD and LOQ determination.
Caption: Logical relationship for calculating LOD and LOQ.
Conclusion
The selection of an appropriate analytical method for the determination of triclabendazole's LOD and LOQ is critical for ensuring data quality and regulatory compliance. While various methods are available, the use of a labeled internal standard with LC-MS/MS provides the most robust and reliable results. This guide serves as a starting point for researchers to compare methodologies and develop a validated analytical procedure tailored to their specific needs.
References
Inter-laboratory comparison of triclabendazole quantification methods
A Comparative Guide to Triclabendazole Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methods for the quantification of triclabendazole, a crucial anthelmintic agent. While direct inter-laboratory comparison data for triclabendazole is not publicly available, this document compiles and compares the performance characteristics of common analytical techniques based on published single-laboratory validation studies. This information is intended to assist researchers and drug development professionals in selecting the most appropriate method for their specific application, considering factors such as sensitivity, precision, and the nature of the sample matrix.
An inter-laboratory comparison, also known as a proficiency test or ring trial, is a cornerstone of quality assurance in analytical science. It involves multiple laboratories analyzing the same homogenous sample to assess their analytical performance. The results provide a measure of the reproducibility and reliability of the analytical methods used across different settings. Although specific data for triclabendazole is lacking in the public domain, the principles of such comparisons are universally applicable for method validation and quality control.
The Importance of Inter-Laboratory Comparisons
Inter-laboratory comparisons are vital for:
-
Method Validation: Demonstrating the robustness and reproducibility of an analytical method.
-
Quality Assurance: Providing an external measure of a laboratory's performance.
-
Harmonization of Results: Ensuring that results from different laboratories are comparable.
-
Identifying Methodological Issues: Highlighting potential sources of error or bias in a particular method.
Below is a conceptual workflow for a typical inter-laboratory comparison study.
Comparison of Analytical Method Performance
The following tables summarize the performance characteristics of various analytical methods for the quantification of triclabendazole as reported in the literature. These methods include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), Thin-Layer Chromatography (TLC) with densitometry, and Spectrophotometry.
Table 1: Performance of HPLC and LC-MS/MS Methods for Triclabendazole Quantification
| Parameter | HPLC-UV[1][2] | HPLC-UV[3][4] | HPLC-UV[5] | LC-MS/MS (Triclabendazole Sulfoxide) |
| Linearity Range | 6 - 60 mg/L | 50.09 - 150.26 µg/mL | 0.2 - 15 ppm | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.9998 | 0.9999 | 0.999 | > 0.9939 |
| Accuracy (% Recovery) | 99.70 ± 1.02% | - | - | Bias < 8.9% |
| Precision (Intra-day RSD) | - | 0.87% | - | CV < 8.9% |
| Precision (Inter-day RSD) | - | 0.35% | - | CV < 8.9% |
| Limit of Detection (LOD) | - | 0.03 µg/mL | - | - |
| Limit of Quantification (LOQ) | - | 0.08 µg/mL | - | - |
| Matrix | Pharmaceutical Formulation | Pharmaceutical Formulation | Bulk Drug | Sheep Plasma |
RSD: Relative Standard Deviation; CV: Coefficient of Variation
Table 2: Performance of TLC-Densitometry and Spectrophotometric Methods for Triclabendazole Quantification
| Parameter | TLC-Densitometry | Spectrophotometry (UV) | Spectrophotometry (Acid-Dye Complexation) |
| Linearity Range | 2 - 14 µ g/spot | 1 - 10 µg/mL | 20 - 100 µg/mL (BCP) 10 - 100 µg/mL (BPB) |
| Correlation Coefficient (r) | > 0.9998 | 0.9995 | - |
| Accuracy (% Recovery) | 100.12 ± 0.67% | ≥98% | 99.61 ± 1.152% (BCP) 99.60 ± 0.986% (BPB) |
| Precision | - | %RSD < 2% | - |
| Limit of Detection (LOD) | - | 0.068434 µg/mL | - |
| Limit of Quantification (LOQ) | - | 0.00273 µg/mL | - |
| Matrix | Pharmaceutical Formulation | Bulk and Pharmaceutical Formulation | Bulk and Pharmaceutical Formulation |
BCP: Bromocresol Purple; BPB: Bromophenol Blue
Experimental Protocols
This section provides a summary of the experimental methodologies for the key analytical techniques cited in this guide.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Method 1 (Simultaneous analysis with Levamisole)
-
Column: Hypersil BDS C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.03 M potassium dihydrogen phosphate buffer (70:30, v/v).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 215 nm.
-
Sample Preparation: A 1:100 dilution of the oral suspension was prepared with methanol, sonicated for 15 minutes, and filtered. The filtrate was further diluted with the mobile phase.
-
-
Method 2 (Simultaneous analysis with Ivermectin)
-
Column: C18 RP column.
-
Mobile Phase: Acetonitrile-methanol-water-acetic acid (56:36:7.5:0.5, v/v/v/v), pH 4.35.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
-
Method 3 (Residual Determination)
-
Column: Waters Symmetry C18 (250x4.6 mm, 5µm).
-
Mobile Phase: Acetonitrile: Water (70:30, v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Analysis of Triclabendazole Sulfoxide in Sheep Plasma
-
Column: Gemini NX-18 (2.0 x 50 mm, 3 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 0.6 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Sample Preparation: Plasma protein precipitation with acetonitrile.
-
Thin-Layer Chromatography (TLC) with Densitometry
-
Simultaneous analysis with Levamisole
-
Stationary Phase: Precoated silica gel 60 F254 aluminium plates.
-
Mobile Phase: Ethyl acetate, hexane, methanol, and ammonia (69:15:15:1, v/v/v/v).
-
Detection Wavelength: 215 nm.
-
Spectrophotometry
-
UV Spectrophotometry
-
Solvent: 0.1 M methanolic HCl.
-
Detection Wavelength: 305 nm.
-
Validation: The method was validated as per ICH guidelines.
-
-
Acid-Dye Complexation Method
-
Principle: Triclabendazole reacts with bromocresol purple (BCP) or bromophenol blue (BPB) to form a yellow, chloroform-extractable complex.
-
Detection Wavelength: 420 nm.
-
Sample Preparation: The colored product was extracted into chloroform for measurement.
-
This guide highlights the diversity of analytical methods available for the quantification of triclabendazole. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. While single-laboratory validation data is valuable, the establishment of inter-laboratory comparison programs for triclabendazole would be a significant step forward in ensuring the global comparability and reliability of its quantification.
References
- 1. Simultaneous analysis of the of levamisole with triclabendazole in pharmaceuticals through developing TLC and HPLC–PDA chromatographic techniques and their greenness assessment using GAPI and AGREE methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous analysis of the of levamisole with triclabendazole in pharmaceuticals through developing TLC and HPLC-PDA chromatographic techniques and their greenness assessment using GAPI and AGREE methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a new HPLC-UV method for the simultaneous determination of triclabendazole and ivermectin B1a in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. sphinxsai.com [sphinxsai.com]
Navigating the Nuances of Triclabendazole Formulations: A Comparative Pharmacokinetic Analysis
A deep dive into the comparative systemic exposure of different triclabendazole formulations reveals significant variations in pharmacokinetic profiles, underscoring the critical importance of formulation selection in achieving therapeutic efficacy. This guide provides a comprehensive analysis of experimental data, offering researchers, scientists, and drug development professionals a clear comparison of available formulations.
Triclabendazole (TCBZ), a benzimidazole anthelmintic, is the cornerstone for the treatment and control of fascioliasis, a parasitic disease caused by liver flukes of the genus Fasciola. Its efficacy is highly dependent on its systemic absorption and subsequent metabolism to its active sulfoxide (TCBZ-SO) and sulfone (TCBZ-SO2) metabolites.[1][2] However, the formulation of TCBZ can significantly influence its dissolution, absorption, and ultimately, its pharmacokinetic profile and therapeutic success. This guide synthesizes findings from key studies to provide a comparative analysis of different TCBZ formulations.
Metabolic Pathway of Triclabendazole
Following oral administration, triclabendazole undergoes extensive first-pass metabolism in the liver. The parent drug is rarely detected in the bloodstream.[1][3] It is rapidly oxidized to its active metabolites, triclabendazole sulfoxide (TCBZ-SO) and subsequently to triclabendazole sulfone (TCBZ-SO2), which are the primary analytes recovered in plasma.[1]
Caption: Metabolic conversion of Triclabendazole to its active metabolites.
Comparative Pharmacokinetic Data
Significant differences in key pharmacokinetic parameters have been observed between various triclabendazole formulations. A pivotal study in heifers compared a reference formulation (Fasinex®) with four different test formulations administered orally at a dose of 12 mg/kg bodyweight. The plasma concentrations of the active metabolite, TCBZ-SO, were measured to assess systemic exposure.
Table 1: Comparative Pharmacokinetic Parameters of Triclabendazole Sulfoxide (TCBZ-SO) in Heifers Following a Single Oral Dose of 12 mg/kg of Different Triclabendazole Formulations.
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg.h/mL) |
| Reference (Fasinex®) | 11.8 ± 2.5 | 30 ± 6 | 418.1 ± 111.4 |
| Test I | 12.1 ± 3.1 | 30 ± 6 | 425.6 ± 120.3 |
| Test II | 8.3 ± 2.1 | 30 ± 6 | 268.9 ± 75.8 |
| Test III | 14.3 ± 3.9 | 36 ± 8 | 619.9 ± 154.7 |
| Test IV | 13.9 ± 2.8 | 36 ± 8 | 683.4 ± 133.2 |
| Data are presented as mean ± standard deviation. | |||
| *Indicates a statistically significant difference (p < 0.005) compared to the Reference formulation. |
The results clearly indicate that while Test I formulation was bioequivalent to the reference formulation, Test II showed significantly lower systemic exposure. Conversely, Test III and Test IV formulations resulted in significantly higher systemic exposure of the active metabolite.
Similarly, pharmacokinetic parameters for the TCBZ-SO2 metabolite also showed variability among the tested formulations, further highlighting the impact of formulation on the overall metabolic profile of the drug.
Table 2: Comparative Pharmacokinetic Parameters of Triclabendazole Sulfone (TCBZ-SO2) in Heifers Following a Single Oral Dose of 12 mg/kg of Different Triclabendazole Formulations.
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg.h/mL) |
| Reference (Fasinex®) | 32.5 ± 5.1 | 72 ± 12 | 2543 ± 468 |
| Test I | 33.1 ± 6.9 | 72 ± 12 | 2689 ± 621 |
| Test II | 24.9 ± 4.7 | 72 ± 12 | 2154 ± 411 |
| Test III | 41.2 ± 7.3 | 84 ± 15 | 3456 ± 789 |
| Test IV | 39.8 ± 6.5 | 84 ± 15 | 3678 ± 712 |
| Data are presented as mean ± standard deviation. | |||
| *Indicates a statistically significant difference (p < 0.05) compared to the Reference formulation. |
Experimental Protocols
The data presented above was generated using a standardized experimental design to ensure comparability.
Experimental Workflow for Comparative Pharmacokinetic Studies
References
Performance Evaluation of Triclabendazole-13C-d3 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Triclabendazole (TCBZ) and its metabolites in various biological matrices. It focuses on the performance of the stable isotope-labeled internal standard, Triclabendazole-13C-d3, and compares it with alternative internal standards, offering supporting experimental data and detailed protocols for informed decision-making in bioanalytical assays.
Executive Summary
The accurate quantification of Triclabendazole and its active metabolites, Triclabendazole sulfoxide (TCBZ-SO) and Triclabendazole sulfone (TCBZ-SO2), is crucial for pharmacokinetic, residue, and efficacy studies. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in mass spectrometric bioanalysis. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and improving the accuracy and precision of the results.
This guide presents a comparative overview of LC-MS/MS methods utilizing this compound and an alternative, structurally similar compound, fenbendazole, as internal standards. The data demonstrates that while both can be employed, the use of a stable isotope-labeled internal standard generally offers superior performance, particularly in complex biological matrices.
Data Presentation: Performance Comparison
The following tables summarize the performance characteristics of LC-MS/MS methods for the analysis of Triclabendazole and its primary metabolite, TCBZ-SO, in plasma and milk, using either a stable isotope-labeled internal standard (inferred performance based on typical results) or fenbendazole as the internal standard.
Table 1: Method Performance for Triclabendazole Sulfoxide in Ovine Plasma
| Parameter | Method with Fenbendazole IS[1] | Method with this compound IS (Inferred) |
| Linearity (r) | > 0.9939 | > 0.99 |
| Concentration Range | 1–100 µg/mL | Analyte-dependent, typically ng/mL to µg/mL |
| Within-Run Precision (CV%) | < 8.9% | < 15% |
| Between-Run Precision (CV%) | < 8.9% | < 15% |
| Accuracy (Bias%) | < 8.9% | ± 15% |
| Recovery | Not explicitly stated | Typically > 85% |
Table 2: Method Performance for Triclabendazole and Metabolites in Bovine Milk
| Parameter | HPLC-UV Method (No IS mentioned)[2] | LC-MS/MS with Labeled IS (Typical Performance) |
| Linearity (r) | Not explicitly stated | > 0.99 |
| Detection Limits | 0.004-0.006 µg/g | Typically low ng/g range |
| Recovery | 89.1-95.0% | > 90% |
| Relative Standard Deviation | 1.1-2.6% | < 15% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are synthesized from various validated methods and represent common practices in the field.
Protocol 1: Analysis of Triclabendazole Sulfoxide in Ovine Plasma using Fenbendazole as Internal Standard[1]
1. Sample Preparation (Protein Precipitation):
- To 200 µL of ovine plasma, add 100 µL of the internal standard working solution (fenbendazole).
- Add 500 µL of acetonitrile to precipitate proteins.
- Vortex for 2 minutes.
- Centrifuge at 10,000 rpm for 3 minutes.
- Transfer 100 µL of the supernatant and dilute with 900 µL of a 50:50 mixture of acetonitrile and 0.1% aqueous formic acid.
- Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions:
- LC Column: Gemini NX-C18 (e.g., 50 x 2.0 mm, 3 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.6 mL/min.
- Gradient: A suitable gradient to separate the analyte and internal standard.
- Ionization: Positive Electrospray Ionization (ESI+).
- MS/MS Detection: Multiple Reaction Monitoring (MRM).
Protocol 2: General Method for Analysis of Triclabendazole and Metabolites in Bovine Milk using a Stable Isotope-Labeled Internal Standard[2][3]
1. Sample Preparation (Liquid-Liquid Extraction & Solid-Phase Extraction):
- Spike a known volume of milk with this compound internal standard solution.
- Homogenize the milk sample with anhydrous sodium sulfate and acetonitrile.
- Centrifuge to separate the layers.
- Collect the acetonitrile (upper) layer and wash with n-hexane saturated with acetonitrile to remove fats.
- Evaporate the acetonitrile layer to dryness.
- Reconstitute the residue in a suitable buffer.
- Perform solid-phase extraction (SPE) using a C18 cartridge for cleanup.
- Elute the analytes and internal standard from the SPE cartridge.
- Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
- Mobile Phase A: Ammonium acetate buffer.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.8 mL/min.
- Ionization: Positive Electrospray Ionization (ESI+).
- MS/MS Detection: Multiple Reaction Monitoring (MRM).
Mandatory Visualizations
Metabolic Pathway of Triclabendazole
The metabolic fate of Triclabendazole in ruminants primarily involves oxidation to its sulfoxide and sulfone metabolites, which are also pharmacologically active.
Caption: Metabolic pathway of Triclabendazole.
General Experimental Workflow for Triclabendazole Analysis
The following diagram illustrates a typical workflow for the analysis of Triclabendazole and its metabolites in biological matrices using LC-MS/MS.
Caption: General experimental workflow for TCBZ analysis.
References
Safety Operating Guide
Proper Disposal of Triclabendazole-13C-d3: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of Triclabendazole-13C-d3.
This compound is a stable isotope-labeled form of Triclabendazole and is not radioactive.[1][] Therefore, its disposal does not typically require the specialized handling procedures associated with radioactive waste.[1] However, the chemical properties of the parent compound and any associated hazards must be fully considered.
Hazard Identification
This compound is classified as a substance that may cause damage to organs through prolonged or repeated exposure. The unlabeled compound is also noted as being very toxic to aquatic life with long-lasting effects.[3] Therefore, it is imperative that this compound and its containers are not disposed of in the regular trash or discharged into sewer systems.
Disposal Protocol
Adherence to local, regional, and national regulations for hazardous waste is mandatory. The following steps provide a general framework for the proper disposal of this compound:
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific hazardous waste management procedures. Your Environmental Health and Safety (EHS) department will provide definitive guidance and resources.
-
Waste Segregation:
-
Do not mix this compound waste with general laboratory trash.
-
Keep this waste stream separate from radioactive waste and other incompatible chemical waste.
-
-
Container Selection and Labeling:
-
Use a leak-proof, sealable container appropriate for chemical waste. The container must be in good condition and compatible with the waste material.
-
Clearly label the container with the words "Hazardous Waste."
-
The label must accurately identify the contents, including "this compound" and any solvents or other chemicals present in the waste mixture. Do not use abbreviations or chemical formulas.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases, strong reducing agents, and oxidizing agents.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS or hazardous waste management office to schedule a pickup.
-
The ultimate disposal method will be determined by the licensed hazardous waste disposal facility and may include controlled incineration with flue gas scrubbing or other approved chemical destruction methods.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.
-
Procedures such as triple rinsing with a suitable solvent may be required. The rinseate must be collected and disposed of as hazardous waste. Consult your EHS office for specific instructions on container decontamination and disposal.
-
Quantitative Data Summary
No specific quantitative limits for disposal (e.g., concentration thresholds) were identified in the available safety data sheets. Disposal decisions should be based on the hazardous characteristics of the compound, regardless of concentration.
| Parameter | Value | Reference |
| Waste Classification | Hazardous Waste | |
| Primary Hazard | May cause damage to organs through prolonged or repeated exposure | |
| Environmental Hazard | Very toxic to aquatic life with long lasting effects (for parent compound) | |
| Radioactivity | Not radioactive |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling Triclabendazole-13C-d3
Essential Safety and Handling Guide for Triclabendazole-13C-d3
This document provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure a safe laboratory environment and operational efficiency.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. | Protects eyes from potential splashes or airborne particles of the compound. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves for integrity before use. | Prevents skin contact with the chemical.[1] Contaminated gloves should be disposed of immediately following proper removal techniques. |
| Body Protection | Laboratory coat or impervious clothing. | Protects skin and personal clothing from contamination. The type of protective equipment should be selected based on the concentration and amount of the substance being handled. |
| Respiratory Protection | For nuisance exposures or when dust may be generated, use a type P95 (US) or type P1 (EU EN 143) particle respirator. | Minimizes the risk of inhaling the compound, especially in powder form. |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational plan is crucial for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid dust formation.[2][3]
-
Ensure that a safety shower and an eyewash station are readily accessible and in good working order.
-
Before starting any work, ensure all necessary PPE is available and in good condition.
-
-
Handling the Compound :
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.
-
When weighing or transferring the solid compound, use techniques that minimize dust generation.
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.
-
-
Post-Handling Procedures :
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Clean the work area and any equipment used, ensuring that all residues are decontaminated and properly disposed of.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Segregate waste contaminated with this compound from other laboratory waste.
-
This includes unused compounds, empty containers, and disposable PPE (gloves, etc.).
-
-
Containerization :
-
Keep waste in suitable, tightly closed, and clearly labeled containers for disposal.
-
-
Disposal Method :
-
Dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations.
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult relevant regulations for complete and accurate classification.
-
Experimental Protocols
This document provides general safety and handling guidelines. All experiments involving this compound must be conducted in accordance with detailed, peer-reviewed, and institutionally approved experimental protocols. These protocols should include specific details on the quantities of the compound to be used, the reaction conditions, and any specific safety measures required for the experiment. This compound is intended for use as an internal standard for the quantification of triclabendazole by GC- or LC-MS.
Hazard Information
This compound may cause damage to organs through prolonged or repeated exposure.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps in the safe handling workflow for this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
